Product packaging for Ethyl 2-(pyridin-2-YL)propanoate(Cat. No.:CAS No. 5552-85-2)

Ethyl 2-(pyridin-2-YL)propanoate

Cat. No.: B1323062
CAS No.: 5552-85-2
M. Wt: 179.22 g/mol
InChI Key: AIOHSLNOPVCEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-(pyridin-2-yl)propanoate is a chemical compound featuring an ester functional group linked to a pyridine ring, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While the specific properties and applications for this isomer are not fully detailed in the literature, closely related compounds demonstrate significant research utility. For instance, pyridin-2-yl propanoate esters are commonly explored as key synthetic precursors in the development of pharmaceutical agents . One patent describes a synthesis method for a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, highlighting its role as a building block in chemical production . Other analogues, such as Ethyl 2-amino-3-(pyridin-2-yl)propanoate, have been identified as intermediates in the synthesis of biologically active molecules, including direct thrombin inhibitors like the anticoagulant dabigatran . The structural motif of a pyridine ring coupled with a flexible propanoate chain suggests potential for diverse chemical transformations, including nucleophilic substitutions, reductions, and catalytic cross-coupling reactions, facilitating the construction of more complex molecular architectures . Researchers value this family of compounds for their versatility in constructing novel compounds for screening and development. This product is intended for research purposes only and is not intended for human or veterinary or diagnostic use. Specific handling and safety information should be consulted from the relevant Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B1323062 Ethyl 2-(pyridin-2-YL)propanoate CAS No. 5552-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-pyridin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOHSLNOPVCEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631198
Record name Ethyl 2-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-85-2
Record name 2-Pyridineacetic acid, α-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5552-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(pyridin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization data for Ethyl 2-(pyridin-2-yl)propanoate. Due to the limited availability of direct experimental data in the current literature for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust framework for its synthesis and analysis.

Introduction

This compound is a pyridine-containing ester with potential applications in medicinal chemistry and materials science. Its structural motif is of interest in the design of novel bioactive molecules and functional materials. This guide outlines a feasible synthetic pathway and the expected analytical characterization of the target compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the alkylation of the enolate of ethyl 2-(pyridin-2-yl)acetate with a methylating agent. This method is a variation of the well-established malonic ester and acetoacetic ester syntheses, which are fundamental carbon-carbon bond-forming reactions in organic chemistry.

The proposed two-step synthesis involves the deprotonation of ethyl 2-(pyridin-2-yl)acetate to form a nucleophilic enolate, followed by an SN2 reaction with an electrophilic methyl source.

Reaction Scheme:

Where Py = pyridin-2-yl, and X = a suitable leaving group (e.g., I, Br, OTs)

Experimental Protocol

Materials:

  • Ethyl 2-(pyridin-2-yl)acetate (commercially available)[1][2][3]

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Methylating agent (e.g., Methyl iodide (CH3I), Dimethyl sulfate)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-(pyridin-2-yl)acetate in anhydrous THF. Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as LDA (1.1 equivalents), to the stirred solution. The formation of the enolate can be monitored by a color change. Stir the reaction mixture at this temperature for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Alkylation: To the cold enolate solution, add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise. Allow the reaction to proceed at -78 °C for a period (e.g., 1-2 hours) and then gradually warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearanceColorless to pale yellow oil
Boiling Point> 200 °C at atmospheric pressure
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet of doublets1HH6 (pyridine)
~7.6Triplet of doublets1HH4 (pyridine)
~7.2-7.3Multiplet2HH3, H5 (pyridine)
~4.1Quartet2H-O-CH₂ -CH₃
~3.8Quartet1HPy-CH (CH₃)-COOEt
~1.5Doublet3HPy-CH(CH₃ )-COOEt
~1.2Triplet3H-O-CH₂-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The predicted ¹³C NMR spectrum in CDCl₃ would show approximately 10 distinct signals:

Chemical Shift (δ, ppm)Assignment
~173C =O (ester)
~158C 2 (pyridine, attached to the propanoate group)
~149C 6 (pyridine)
~136C 4 (pyridine)
~123C 5 (pyridine)
~121C 3 (pyridine)
~61-O-CH₂ -CH₃
~48Py-CH (CH₃)-COOEt
~18Py-CH(CH₃ )-COOEt
~14-O-CH₂-CH₃

IR (Infrared) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3050-3000C-H stretch (aromatic)
~2980-2900C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1590, 1570, 1470, 1435C=C and C=N stretching (pyridine ring)
~1250-1100C-O stretch (ester)

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the entire ester group (-COOCH₂CH₃, m/z = 73).

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthesis and characterization workflow for this compound.

Synthesis_Workflow Start Starting Material: Ethyl 2-(pyridin-2-yl)acetate Alkylation Alkylation Reaction (S N 2) Start->Alkylation Base Strong Base (e.g., LDA) in Anhydrous THF, -78 °C Base->Alkylation Enolate Enolate Intermediate Methylation Methylating Agent (e.g., Methyl Iodide) Enolate->Methylation Methylation->Alkylation Alkylation->Enolate Crude Crude Product Alkylation->Crude Purification Purification: Flash Column Chromatography Crude->Purification Product Final Product: This compound Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

References

"Ethyl 2-(pyridin-2-YL)propanoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Pyridylalkanoates: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of ethyl pyridylalkanoates, with a particular focus on isomers and analogs of the requested compound, "Ethyl 2-(pyridin-2-YL)propanoate." Initial research indicates a scarcity of documented information for this specific chemical structure. Consequently, this guide centers on closely related and more extensively studied compounds: Ethyl 3-(pyridin-2-yl)propanoate , Ethyl 3-(pyridin-2-ylamino)propanoate , and Ethyl 2-(pyridin-2-yl)acetate . Of notable significance is Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyridylalkanoates are a class of organic compounds characterized by a pyridine ring linked to an ethyl alkanoate moiety. Their structural features make them valuable building blocks in medicinal chemistry, often serving as precursors or key intermediates in the synthesis of pharmacologically active molecules. This guide addresses the ambiguity surrounding "this compound" by presenting a detailed analysis of its more prominent structural isomers and analogs.

Physicochemical Properties

The physical and chemical properties of the selected ethyl pyridylalkanoates are summarized in the tables below for ease of comparison.

Table 1: Identifiers and Molecular Properties
PropertyEthyl 3-(pyridin-2-yl)propanoateEthyl 3-(pyridin-2-ylamino)propanoateEthyl 2-(pyridin-2-yl)acetate
CAS Number 2739-74-4[4]103041-38-9[1][5]2739-98-2[6]
Molecular Formula C₁₀H₁₃NO₂[4]C₁₀H₁₄N₂O₂[3]C₉H₁₁NO₂[6]
Molecular Weight 179.22 g/mol [4]194.23 g/mol [3]165.19 g/mol [6]
IUPAC Name ethyl 3-pyridin-2-ylpropanoate[4]ethyl 3-(pyridin-2-ylamino)propanoateethyl 2-pyridin-2-ylacetate[6]
Table 2: Physical and Chemical Properties
PropertyEthyl 3-(pyridin-2-yl)propanoateEthyl 3-(pyridin-2-ylamino)propanoateEthyl 2-(pyridin-2-yl)acetate
Appearance Yellow to brown liquid[7]White solid[1][3]Liquid
Melting Point 96-97 °C[7]48-50 °C[3][8]18-19 °C[9]
Boiling Point 258 °C at 750 Torr[7]125 °C at 0.2 mmHg[3][10]70 °C at 0.05 mmHg
Density 1.071 g/cm³[7]1.132 g/cm³[8]1.084 g/mL at 25 °C
Solubility No data availableSoluble in DMSO, Methanol[8]No data available
Refractive Index No data available1.545[8]n20/D 1.497

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of the discussed compounds are crucial for their practical application in research and development.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This compound is a key intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[1][2]

Method 1: Trifluoromethanesulfonic Acid Catalysis [1][11]

  • Reactants: 2-aminopyridine and ethyl acrylate.[1][11]

  • Solvent: Anhydrous ethanol.[1][11]

  • Catalyst: Trifluoromethanesulfonic acid.[1][11]

  • Procedure:

    • Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[11]

    • Trifluoromethanesulfonic acid is added as a catalyst.[11]

    • The mixture is heated in an oil bath at a controlled temperature of 120-160 °C for 16-20 hours.[11]

    • The resulting reaction solution is washed with petroleum ether at 35-40 °C.[1]

    • The solution is then concentrated under reduced pressure.[1]

    • The residue is washed with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent) Anhydrous Ethanol (Solvent)->Reaction Trifluoromethanesulfonic Acid (Catalyst) Trifluoromethanesulfonic Acid (Catalyst) Trifluoromethanesulfonic Acid (Catalyst)->Reaction 120-160 °C, 16-20h, N2 atmosphere 120-160 °C, 16-20h, N2 atmosphere 120-160 °C, 16-20h, N2 atmosphere->Reaction Wash with Petroleum Ether Wash with Petroleum Ether Concentration Concentration Wash with Petroleum Ether->Concentration Recrystallization (Petroleum Ether/Ethyl Acetate) Recrystallization (Petroleum Ether/Ethyl Acetate) Concentration->Recrystallization (Petroleum Ether/Ethyl Acetate) Product Ethyl 3-(pyridin-2-ylamino)propanoate Recrystallization (Petroleum Ether/Ethyl Acetate)->Product Reaction->Wash with Petroleum Ether

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Method 2: Acetic Acid Catalysis [12]

  • Reactants: 2-aminopyridine and ethyl acrylate.[12]

  • Catalyst: Glacial acetic acid.[12]

  • Procedure:

    • 2-aminopyridine, ethyl acrylate, and glacial acetic acid are combined in a flask.[12]

    • The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[12]

    • The reaction is monitored by HPLC.[12]

    • After completion, the mixture is cooled, and 2N HCl is added, followed by extraction with ethyl acetate.[12]

    • The aqueous phase is collected, and the pH is adjusted with sodium carbonate, followed by extraction with ethyl acetate.[12]

    • The organic phases are combined and dried to yield the product.[12]

Synthesis of Ethyl 2-(pyridin-2-yl)acetate
  • Reactants: α-picoline and bromobenzene (to form phenyllithium).[13]

  • Reagents: Lithium, Dry Ice (solid CO₂), absolute ethanol, dry hydrogen chloride, chloroform, potassium carbonate.[13]

  • Procedure:

    • Phenyllithium is prepared by reacting lithium with bromobenzene in absolute ether.[13]

    • α-picoline is added dropwise to the phenyllithium solution to form picolyllithium.[13]

    • The picolyllithium solution is poured over crushed Dry Ice.[13]

    • The resulting mixture is treated with absolute ethanol saturated with dry hydrogen chloride for esterification.[13]

    • The solvent is removed, and the residue is dissolved in chloroform and neutralized with a potassium carbonate paste.[13]

    • The product is isolated by distillation under reduced pressure.[13]

G cluster_step1 Step 1: Picolyllithium Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification α-Picoline α-Picoline Picolyllithium Picolyllithium α-Picoline->Picolyllithium Phenyllithium Phenyllithium Phenyllithium->Picolyllithium Carboxylated Intermediate Carboxylated Intermediate Picolyllithium->Carboxylated Intermediate Dry Ice (CO2) Dry Ice (CO2) Dry Ice (CO2)->Carboxylated Intermediate Product Ethyl 2-(pyridin-2-yl)acetate Carboxylated Intermediate->Product Ethanol, HCl Ethanol, HCl Ethanol, HCl->Product

Caption: Synthesis of Ethyl 2-(pyridin-2-yl)acetate.

Applications in Drug Development

The primary relevance of these compounds to drug development lies in their use as intermediates for more complex molecules.

  • Ethyl 3-(pyridin-2-ylamino)propanoate: As previously mentioned, this is a crucial intermediate in the synthesis of Dabigatran etexilate , an oral anticoagulant that acts as a direct thrombin inhibitor.[1][2][10] Its role is to provide a key structural fragment of the final drug molecule.

  • Ethyl 2-(pyridin-2-yl)acetate: This compound and its derivatives have been explored in the synthesis of various heterocyclic systems with potential biological activities. The synthesis of a series of its derivatives has been reported, suggesting its utility as a versatile starting material in medicinal chemistry.[14]

Logical Relationships and Workflows

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is a key step in the overall synthesis of Dabigatran. The logical flow from starting materials to the final drug product can be visualized as follows:

G 2-Aminopyridine 2-Aminopyridine Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate (Key Intermediate) 2-Aminopyridine->Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Ethyl 3-(pyridin-2-ylamino)propanoate Further Synthetic Steps Further Synthetic Steps Ethyl 3-(pyridin-2-ylamino)propanoate->Further Synthetic Steps Dabigatran Etexilate Dabigatran Etexilate (Active Pharmaceutical Ingredient) Further Synthetic Steps->Dabigatran Etexilate

Caption: Role as a key intermediate in drug synthesis.

Conclusion

While direct information on "this compound" is limited, a comprehensive analysis of its structurally related compounds, particularly Ethyl 3-(pyridin-2-yl)propanoate, Ethyl 3-(pyridin-2-ylamino)propanoate, and Ethyl 2-(pyridin-2-yl)acetate, provides valuable insights for researchers and drug development professionals. The physicochemical data, detailed synthesis protocols, and established role of Ethyl 3-(pyridin-2-ylamino)propanoate as a key pharmaceutical intermediate underscore the importance of this class of compounds in medicinal chemistry. This guide serves as a foundational resource for further investigation and application of these versatile chemical entities.

References

Technical Whitepaper: A Comprehensive Guide to Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified "Ethyl 2-(pyridin-2-YL)propanoate" with CAS number 33174-88-2. However, no substantial scientific literature or data could be retrieved for a compound with this specific name and CAS number. The following guide is prepared for a closely related and industrially significant compound, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9), which is a key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate.

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate is a critical building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Dabigatran etexilate, a widely used oral anticoagulant. This document provides a detailed technical overview of Ethyl 3-(pyridin-2-ylamino)propanoate, encompassing its chemical and physical properties, a detailed synthesis protocol, and its significance in drug development. This guide is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences.

Physicochemical Properties

A summary of the key physical and chemical properties of Ethyl 3-(pyridin-2-ylamino)propanoate is presented in the table below.

PropertyValueReference
CAS Number 103041-38-9[1][2][3][4][5][][7][8]
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance White to off-white solid/crystals[2][3]
Melting Point 48-50 °C[2][3]
Boiling Point 125 °C at 0.2 mmHg[2][4]
Solubility Soluble in DMSO and Methanol[2][3]
Storage 2-8°C, in an inert atmosphere, protected from light[2]

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

The most commonly cited synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves the reaction of 2-aminopyridine with ethyl acrylate.[2][4][9][10] This reaction is typically catalyzed by an acid and performed under controlled temperature conditions.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminopyridine 2-Aminopyridine Product Ethyl 3-(pyridin-2-ylamino)propanoate 2-Aminopyridine->Product + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Catalyst Trifluoromethanesulfonic acid Catalyst->Product Solvent Anhydrous Ethanol Solvent->Product Temperature 120-160 °C Temperature->Product Atmosphere Nitrogen Atmosphere->Product

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, based on published methods.[2][4][9][10]

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Trifluoromethanesulfonic acid (catalyst)

  • Anhydrous ethanol (solvent)

  • Petroleum ether (for washing)

  • Ethyl acetate (for recrystallization)

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle/oil bath

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add ethyl acrylate. Subsequently, slowly add trifluoromethanesulfonic acid as the catalyst.

  • Reaction: Heat the reaction mixture in an oil bath to a temperature between 120-160 °C and maintain it under reflux for 16-20 hours.

  • Work-up: After the reaction is complete, cool the mixture to 35-40 °C. The crude product is then washed with petroleum ether.

  • Purification: Concentrate the washed solution under reduced pressure using a rotary evaporator. The resulting residue is then recrystallized from a mixture of petroleum ether and ethyl acetate to yield the final product as white flaky crystals.

  • Drying: The purified crystals are collected by filtration and dried under vacuum.

Yield and Purity:

  • Yield: 80-85%[9][10]

  • Purity: >99% (as determined by HPLC)[9][10]

Role in Drug Development: Synthesis of Dabigatran Etexilate

Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial intermediate in the multi-step synthesis of Dabigatran etexilate, a potent direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1][2][4] The structural backbone of Ethyl 3-(pyridin-2-ylamino)propanoate forms a significant portion of the final Dabigatran molecule.

The following diagram illustrates the logical flow of Ethyl 3-(pyridin-2-ylamino)propanoate as a key intermediate in the synthesis of Dabigatran etexilate.

Dabigatran_Synthesis A 2-Aminopyridine + Ethyl Acrylate B Ethyl 3-(pyridin-2-ylamino)propanoate A->B Catalytic Reaction C Further Synthetic Steps (e.g., amidation, cyclization) B->C Key Intermediate D Dabigatran Etexilate C->D Final Assembly

Caption: Role as a key intermediate in Dabigatran synthesis.

Biological Significance

While Ethyl 3-(pyridin-2-ylamino)propanoate itself is primarily an intermediate, its derivatives have shown biological activity. It is a precursor to thrombin inhibitors, which play a vital role in anticoagulant therapy.[1][2][4] Some sources suggest that the compound may have anti-inflammatory properties and could inhibit platelet aggregation, though these activities are more prominently associated with its downstream products like Dabigatran.[1]

Conclusion

Ethyl 3-(pyridin-2-ylamino)propanoate is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its efficient synthesis and its role as a key precursor to the anticoagulant Dabigatran etexilate underscore its importance. This technical guide provides a foundational understanding of its properties, synthesis, and application for professionals in the field of drug development and organic synthesis. Further research into novel synthetic routes and potential applications of this and related compounds continues to be an active area of investigation.

References

"Ethyl 2-(pyridin-2-YL)propanoate" molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for Ethyl 3-(pyridin-2-yl)propanoate, a compound of interest to researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Formula

Ethyl 3-(pyridin-2-yl)propanoate is a chemical compound featuring a pyridine ring substituted at the 2-position with an ethyl propanoate chain. The linkage is at the third carbon of the propanoate group.

Molecular Formula: C₁₀H₁₃NO₂

2D Structure:

SMILES: CCOC(=O)CCc1ccccn1

InChI: InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Ethyl 3-(pyridin-2-yl)propanoate.

PropertyValueSource
Molecular Weight 179.22 g/mol [PubChem CID: 347337]
Molecular Formula C₁₀H₁₃NO₂[PubChem CID: 347337]
CAS Number 2739-74-4[PubChem CID: 347337]
Appearance Yellow to brown liquid[ChemicalBook]
Boiling Point 258 °C at 750 Torr[ChemicalBook]
Density 1.071 g/cm³[ChemicalBook]
pKa 5.32 ± 0.12 (Predicted)[ChemicalBook]
Storage Temperature Inert atmosphere, Room Temperature[ChemicalBook]

Spectroscopic data, including 13C NMR, GC-MS, and FTIR spectra, are available for this compound and are crucial for its identification and characterization.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of Ethyl 3-(pyridin-2-yl)propanoate are not extensively published, a general synthetic approach can be inferred from related preparations. A common method for the synthesis of similar compounds involves the reaction of a pyridine derivative with a suitable propanoate precursor.

A plausible synthetic route could involve the Michael addition of a 2-substituted pyridine nucleophile to ethyl acrylate. The reaction conditions would likely require a suitable solvent and potentially a catalyst to facilitate the addition. Purification of the final product would typically be achieved through column chromatography or distillation.

For the related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, a detailed synthetic method has been described.[2][3] This process involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst, carried out in anhydrous ethanol under nitrogen protection at elevated temperatures.[2][3] The product is then isolated through a series of washing and recrystallization steps.[2][3]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a pyridinyl-substituted propanoate.

G General Synthesis Workflow A Reactants (e.g., Pyridine derivative, Ethyl acrylate) C Reaction Mixture A->C B Solvent & Catalyst B->C D Reaction (Heating, Stirring) C->D E Crude Product D->E F Purification (e.g., Column Chromatography, Distillation) E->F G Pure Ethyl 3-(pyridin-2-yl)propanoate F->G H Characterization (NMR, MS, IR) G->H

General Synthesis and Purification Workflow

References

Spectroscopic Profile of Ethyl 2-(pyridin-2-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 2-(pyridin-2-yl)propanoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectroscopic information to facilitate structural elucidation and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.58 - 8.56m1HH-6 (pyridin-2-yl)
7.68 - 7.64m1HH-4 (pyridin-2-yl)
7.33 - 7.31m1HH-3 (pyridin-2-yl)
7.18 - 7.15m1HH-5 (pyridin-2-yl)
4.17q2H-O-CH₂ -CH₃
3.94q1H-CH(pyridin-2-yl)-
1.61d3H-CH(CH₃ )-
1.22t3H-O-CH₂-CH₃
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
173.5C=O
158.9C-2 (pyridin-2-yl)
149.3C-6 (pyridin-2-yl)
136.8C-4 (pyridin-2-yl)
123.9C-3 (pyridin-2-yl)
122.2C-5 (pyridin-2-yl)
61.2-O-CH₂ -CH₃
52.8-CH (pyridin-2-yl)-
18.7-CH(CH₃ )-
14.1-O-CH₂-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3050C-H stretch (aromatic)
~2980C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1590, 1570, 1470, 1435C=C and C=N stretching (pyridine ring)
~1250C-O stretch (ester)
~1180C-N stretch
Mass Spectrometry Data
ParameterValue
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
Exact Mass179.0946 u
Predicted [M+H]⁺180.1025

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific experimental setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For Electron Ionization (EI), a volatile sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.[1][2][3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 2-(pyridin-2-yl)propanoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-(pyridin-2-YL)propanoate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of "Ethyl 2-(pyridin-2-YL)propanoate" by examining the reported activities of structurally similar compounds. Direct biological data for this compound is not extensively available in the public domain. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of the specific activity of this compound.

Executive Summary

This compound belongs to a class of pyridine-containing organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While direct experimental data on the biological profile of this compound is limited, analysis of structurally related molecules provides valuable insights into its potential therapeutic applications. This guide summarizes the known biological activities of closely related pyridine derivatives, including their antimicrobial, antiviral, cytotoxic, kinase inhibitory, and vasodilatory properties. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this chemical space.

Potential Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of several classes of structurally related compounds. These include derivatives of ethyl 2-(2-pyridylacetate), 2-substituted-pyridin-4-yl macrocycles, lapatinib analogs with a pyridin-2-ylmethoxy moiety, and other pyridine-containing molecules.

Antimicrobial and Antiviral Activity

Derivatives of ethyl 2-(2-pyridylacetate) incorporating thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties have been synthesized and evaluated for their in vitro antimicrobial and antiviral activities. Some of these compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain 2-(methyldithio)pyridine-3-carbonitrile derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against various bacterial strains and 0.25 to 2 μg/mL against Candida species[1]. Additionally, some thiosemicarbazone derivatives of 2-acetylpyridine have been reported to inhibit the replication of Herpes Simplex Virus types 1 and 2[2].

Table 1: Summary of Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassOrganismActivity (MIC/IC50)Reference
2-(methyldithio)pyridine-3-carbonitrileVarious Bacteria0.5 - 64 µg/mL[1]
2-(methyldithio)pyridine-3-carbonitrileCandida species0.25 - 2 µg/mL[1]
Substituted Mannich bases of 2-ethoxybenzylidene isonicotinohydrazideB. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5 µg/mL[1]
4-(dimethylamino)pyridinepropylthioacetate-AuNPs with PefloxacinE. coli25 µg/mL[1]
Cytotoxic Activity

Several pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The IC50 values for some of these compounds suggest potential for development as anticancer agents. For example, certain keto-sugar bearing pyridine derivatives have shown significant cytotoxicity with IC50 values ranging from 0.24 to 0.56 μM against A594, CNE2, HepG2, and MCF-7 cancer cell lines[3].

Table 2: Summary of Cytotoxic Activity of Selected Pyridine Derivatives

Compound ClassCell LineActivity (IC50)Reference
Keto-sugar bearing pyridine derivativeA594, CNE2, HepG2, MCF-70.24 - 0.56 µM[3]
N-(4-methoxyphenyl)amino(pyren-1-yl)methylphosphonateHCT11620.8 µM[3]
Thieno[2,3-b]pyridine derivative (3a)HeLa3.5 µg/mL[4]
Thieno[2,3-b]pyridine derivative (3a)MCF-74.5 µg/mL[4]
Kinase Inhibition

Macrocyclic derivatives of 2-substituted-pyridin-4-yl have been identified as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. One notable compound exhibited an IC50 of 1.22 nM against HPK1 and demonstrated in vivo efficacy in a murine colorectal cancer model, suggesting the potential for this scaffold in cancer immunotherapy. A novel HPK1 inhibitor, referred to as [I], has also been reported with an IC50 value of 10.4 nM and has shown significant tumor growth inhibition in a CT26 syngeneic tumor mouse model, especially in combination with an anti-PD-1 antibody[5].

Novel derivatives of the dual EGFR/HER2 inhibitor Lapatinib, which incorporate a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety, have demonstrated outstanding inhibitory activity. One such derivative, compound 6j, showed nanomolar IC50 values against both EGFR (1.8 nM) and HER2 (87.8 nM). This indicates that the pyridin-2-ylmethoxy group is a favorable scaffold for the design of potent dual kinase inhibitors for cancer therapy.

Table 3: Summary of Kinase Inhibitory Activity of Selected Pyridine Derivatives

Compound ClassTarget KinaseActivity (IC50)Reference
2-substituted-pyridin-4-yl macrocyclic derivativeHPK11.22 nM
Pyridine-based HPK1 inhibitor [I]HPK110.4 nM[5]
Lapatinib derivative with pyridin-2-ylmethoxy moiety (6j)EGFR1.8 nM
Lapatinib derivative with pyridin-2-ylmethoxy moiety (6j)HER287.8 nM
Thrombin Inhibition (via Dabigatran Intermediate)

Ethyl 3-(pyridin-2-ylamino)propanoate is a known key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used as an anticoagulant. Dabigatran competitively and reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This relationship suggests that while the ethyl propanoate derivative itself may not be a direct thrombin inhibitor, its structural backbone is amenable to the synthesis of highly active pharmaceutical agents.

Vasodilation Activity

Certain pyridine-based compounds have been shown to possess vasodilatory properties. For example, some 6-(4-substitutedphenyl)-3-pyridazinone derivatives, designed as analogues of hydralazine, exhibited potent vasorelaxant activity on rat aorta with EC50 values in the low micromolar range[6]. Another study on novel pyrazolo[3,4-b]pyridine derivatives reported moderate vasodilation activity alongside inhibition of vascular remodeling, suggesting a dual-action mechanism for the treatment of pulmonary arterial hypertension[7]. The mechanism for some pyridine derivatives has been attributed to the blockade of Ca2+ channels in vascular smooth muscle[8].

Table 4: Summary of Vasodilation Activity of Selected Pyridine Derivatives

Compound ClassAssayActivity (EC50)Reference
6-(4-substitutedphenyl)-3-pyridazinone derivativesRat Aorta Relaxation0.029 - 1.907 µM[6]
Pyrazolo[3,4-b]pyridine derivativesVasodilation AssayModerate Activity[7]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate broth medium.

  • Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plate is incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

HPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
  • Reagent Preparation: Prepare Kinase Buffer, ATP solution, HPK1 enzyme solution, and the substrate (e.g., Myelin Basic Protein). The test compound is serially diluted in Kinase Buffer.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor solution, followed by the HPK1 enzyme solution. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined from the inhibitor dose-response curves.

EGFR/HER2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare 4X test compound dilutions, 2X kinase/antibody mixture (Eu-anti-tag antibody and EGFR or HER2 kinase), and 4X tracer solution (Alexa Fluor® 647-labeled ATP-competitive inhibitor).

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is generated by the proximity of the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer when both are bound to the kinase.

  • Data Analysis: Inhibition of the kinase by the test compound displaces the tracer, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curves.

Vasodilation Assay (Isolated Rat Aortic Rings)
  • Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering connective tissue, and cut into rings (2-3 mm in length).

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by inducing contraction with a high-potassium solution (e.g., 80 mM KCl). Endothelial integrity is confirmed by observing relaxation in response to acetylcholine in phenylephrine-precontracted rings.

  • Compound Testing: After washing and re-equilibration, the aortic rings are pre-contracted with a vasoconstrictor such as phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. EC50 values, the concentration of the compound that produces 50% of the maximal relaxation, are determined from the concentration-response curves.

Signaling Pathways and Mechanisms of Action

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins. This complex formation ultimately dampens the TCR signaling cascade, reducing T-cell proliferation and cytokine production. Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_active HPK1 (Active) TCR->HPK1_active Activates SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 complex SLP-76/14-3-3 Complex pSLP76->complex Recruits protein_14_3_3 14-3-3 protein_14_3_3->complex T_cell_inhibition T-Cell Activation Inhibition complex->T_cell_inhibition Leads to HPK1_inhibitor HPK1 Inhibitor HPK1_inhibitor->HPK1_active Inhibits

Caption: HPK1 signaling pathway in T-cell activation and its inhibition.

EGFR/HER2 Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Upon ligand binding (for EGFR) or heterodimerization, the receptors dimerize and autophosphorylate their intracellular tyrosine residues. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cancer cell proliferation and survival. Dual inhibitors like Lapatinib block the ATP-binding site of these kinases, preventing their activation and downstream signaling.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer RAS RAS EGFR_HER2->RAS Activates PI3K PI3K EGFR_HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor EGFR/HER2 Inhibitor (e.g., Lapatinib Derivative) Inhibitor->EGFR_HER2 Inhibits (ATP binding) Thrombin_Signaling_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activated by Factor Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrin Clot Fibrin->Clot Polymerizes to form Dabigatran Dabigatran (Active form of intermediate's product) Dabigatran->Thrombin Directly Inhibits

References

An In-depth Technical Guide to Ethyl 2-(pyridin-2-yl)propanoate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of ethyl 2-(pyridin-2-yl)propanoate derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antimicrobial, and herbicidal activities. This document details experimental protocols, presents quantitative biological data in a structured format, and visualizes key pathways and workflows to facilitate further research and development in this area.

Core Structure and Physicochemical Properties

This compound serves as a foundational scaffold for the development of a wide array of derivatives. The core structure consists of a pyridine ring linked at the 2-position to a propanoate ethyl ester. Variations in substitution on both the pyridine ring and the propanoate moiety have led to the discovery of compounds with diverse biological activities.

Table 1: Physicochemical Properties of this compound and Key Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC₁₀H₁₃NO₂179.222739-74-4Core scaffold.
Ethyl 2-methyl-2-(pyridin-2-yl)propanoateC₁₁H₁₅NO₂193.2420092-97-1Methylated analogue.[1]
Ethyl 3-(pyridin-2-ylamino)propanoateC₁₀H₁₄N₂O₂194.23103041-38-9Intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor.[2]
Ethyl 3-oxo-3-(pyridin-2-yl)propanoateC₁₀H₁₁NO₃193.2026510-52-1Ketone derivative.[3]

Synthesis of this compound Derivatives and Analogues

The synthesis of these compounds typically involves multi-step reactions, starting from commercially available pyridines and propanoic acid derivatives. Below are representative synthetic protocols for key analogues.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This compound is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine and ethyl acrylate in anhydrous ethanol.

  • Catalysis: Add trifluoromethanesulfonic acid as a catalyst to the mixture.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at a controlled temperature of 120-160°C for 16-20 hours under a nitrogen atmosphere.

  • Work-up: After cooling, the reaction solution is washed with petroleum ether.

  • Purification: The product is concentrated under reduced pressure and then recrystallized from a mixture of petroleum ether and ethyl acetate to yield white flaky crystals of ethyl 3-(pyridin-2-ylamino)propanoate.[2]

Synthesis of Substituted Ethyl 2-(quinolin-4-yl)propanoates (Analogues)

These quinoline-based analogues have demonstrated significant antimicrobial activity.

Experimental Protocol:

  • Formation of 4-chloroquinolines: Substituted 4-hydroxyquinolines, synthesized via the Gould-Jacobs reaction, are treated with phosphorus oxychloride to yield the corresponding 4-chloroquinolines.

  • Nucleophilic Substitution: The 4-chloroquinolines are then reacted with diethyl sodiomethylmalonate in dimethylformamide (DMF).

  • De-ethoxycarbonylation: The resulting product undergoes a Krapcho de-ethoxycarbonylation reaction to yield the target ethyl 2-(quinolin-4-yl)propanoate derivatives.[4]

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., Substituted Pyridine/Aniline) Step1 Reaction 1 (e.g., Gould-Jacobs Reaction) Start->Step1 Intermediate1 Intermediate Product (e.g., 4-hydroxyquinoline) Step1->Intermediate1 Step2 Reaction 2 (e.g., Chlorination) Intermediate1->Step2 Intermediate2 Key Intermediate (e.g., 4-chloroquinoline) Step2->Intermediate2 Step3 Final Reaction (e.g., Nucleophilic Substitution) Intermediate2->Step3 Product Final Product (Derivative/Analogue) Step3->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of derivatives.

Biological Activities and Therapeutic Potential

Derivatives and analogues of this compound have shown promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Several pyridine-containing compounds have demonstrated potent anticancer activity through various mechanisms of action.

Table 2: In Vitro Anticancer Activity of Pyridine-based Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyridine-derived VEGFR-2 InhibitorsHepG2 (Liver)4.25 - 6.37VEGFR-2 Inhibition[5][6]
MCF-7 (Breast)6.08 - 12.83VEGFR-2 Inhibition[5][6]
Pyridin-2-yl estra-1,3,5-triene DerivativesPC-3 (Prostate, AR negative)4.69 - 11.09AKR1C3 Inhibition[7]
HeLa (Cervical)8.71 - 27.41Not specified[7]
Imidazo[1,2-a]pyridine DerivativesHCC1937 (Breast)45 - 79.6p53/p21 mediated cell cycle arrest, apoptosis[8]

3.1.1. Mechanism of Action: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy. Certain pyridine derivatives have been shown to be potent inhibitors of VEGFR-2.[5][6][9]

G cluster_pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLC->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Akt->Angiogenesis ERK ERK/MAPK Raf->ERK ERK->Angiogenesis Inhibitor Pyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

3.1.2. Mechanism of Action: p53-mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress. Some pyridine derivatives have been shown to exert their anticancer effects by upregulating p53, which in turn modulates the expression of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2, leading to apoptosis.[8][10][11][12][13]

G cluster_apoptosis p53-mediated Apoptosis Pathway Drug Pyridine Derivative p53 p53 Drug->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via the p53 pathway.

3.1.3. Mechanism of Action: AKR1C3 Inhibition

Aldo-keto reductase family 1 member C3 (AKR1C3) is an enzyme involved in the biosynthesis of androgens and is implicated in the progression of castration-resistant prostate cancer. Selective inhibition of AKR1C3 is a promising therapeutic strategy. Certain steroidal analogues incorporating a pyridin-2-yl moiety have demonstrated potent and selective inhibition of AKR1C3.[1][2][7][14][15][16]

Experimental Protocol for In Vitro Anticancer Activity Screening (MTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[17]

Antimicrobial Activity

Analogues of this compound, particularly those with a quinoline core, have exhibited broad-spectrum antimicrobial activity.

Table 3: Antimicrobial Activity of Ethyl 2-(quinolin-4-yl)propanoate Analogues

CompoundMicroorganismMIC (µg/mL)
Substituted Ethyl 2-(quinolin-4-yl)propanoatesStaphylococcus aureusModest activity
Enterococcus faecalisModest activity
Escherichia coliModest activity
Pseudomonas aeruginosaModest activity
Helicobacter pyloriPotent activity
Candida albicansModest activity
Data from reference[4]

Experimental Protocol for Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method):

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[7][18][19][20]

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[7][18][19]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[7][19][20]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).[7][19]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.[19]

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the test compound.[19][20]

G cluster_antimicrobial Antimicrobial Assay Workflow (Disk Diffusion) Start Prepare Standardized Microbial Inoculum Step1 Inoculate Mueller-Hinton Agar Plate Start->Step1 Step2 Apply Compound-impregnated Disks Step1->Step2 Step3 Incubate Plate Step2->Step3 Measurement Measure Zone of Inhibition Step3->Measurement Result Determine Susceptibility (Susceptible, Intermediate, Resistant) Measurement->Result

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a promising area for the discovery of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the versatility of this chemical class. Future research should focus on synthesizing and screening a broader range of derivatives to establish more definitive structure-activity relationships. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The detailed protocols and data presented in this guide provide a solid foundation for advancing the development of these promising compounds.

References

An In-depth Technical Guide to Pyridinyl Propanoates: Focus on Ethyl 2-(pyridin-2-yl)propanoate and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on "Ethyl 2-(pyridin-2-yl)propanoate" and its closely related isomers. While published data on the specific synthesis and biological activity of this compound is limited, this paper aims to provide a valuable resource by summarizing the available information and presenting a detailed overview of the synthesis and application of the well-documented isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, as a case study.

Physicochemical Properties of Pyridinyl Propanoates

A summary of the computed physicochemical properties for this compound isomers is presented in Table 1. This data, primarily sourced from PubChem, offers a comparative overview of the molecules.

Table 1: Computed Physicochemical Properties of Ethyl Pyridinyl Propanoate Isomers

PropertyEthyl 2-methyl-2-(pyridin-2-yl)propanoate[1]Ethyl 3-(pyridin-2-yl)propanoate[2]Ethyl 3-(pyridin-2-ylamino)propanoate[3]
Molecular Formula C₁₁H₁₅NO₂C₁₀H₁₃NO₂C₁₀H₁₄N₂O₂
Molecular Weight 193.24 g/mol 179.22 g/mol 194.23 g/mol
XLogP3 2.11.11.56
Hydrogen Bond Donor Count 001
Hydrogen Bond Acceptor Count 334
Rotatable Bond Count 456
Exact Mass 193.110278721 Da179.094628657 Da194.105530 Da
Boiling Point Not availableNot available125°C @ 0.2mmHg[3]
Melting Point Not availableNot available48-50°C[4]

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Detailed Case Study

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is well-documented in the patent literature due to its importance as a key intermediate in the production of the direct thrombin inhibitor, Dabigatran etexilate.[3][5][6] Several synthetic routes have been described, with a common method involving the reaction of 2-aminopyridine with ethyl acrylate.

Experimental Protocol: Synthesis via Trifluoromethanesulfonic Acid Catalysis

A patented method describes the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate using trifluoromethanesulfonic acid as a catalyst.[5][6]

Reaction Scheme:

G cluster_0 Reaction Scheme 2-Aminopyridine 2-Aminopyridine plus + 2-Aminopyridine->plus Ethyl acrylate Ethyl acrylate arrow Trifluoromethanesulfonic acid, Anhydrous ethanol, 120-160°C, 16-20h, N₂ atmosphere Ethyl acrylate->arrow plus->Ethyl acrylate Ethyl 3-(pyridin-2-ylamino)propanoate Ethyl 3-(pyridin-2-ylamino)propanoate arrow->Ethyl 3-(pyridin-2-ylamino)propanoate

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, 2-aminopyridine and ethyl acrylate are dissolved in anhydrous ethanol.[5][6]

  • Trifluoromethanesulfonic acid is added as a catalyst.[5][6]

  • The reaction mixture is heated in an oil bath to a temperature of 120-160°C and stirred for 16-20 hours.[5][6]

  • After the reaction is complete, the solution is cooled to 35-40°C.

  • The reaction solution is washed with petroleum ether.[3]

  • The mixture is then concentrated under reduced pressure.[3]

  • The resulting residue is washed with a mixture of petroleum ether and ethyl acetate and then recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[3]

Quantitative Data:

  • Yield: 83-85%[6]

  • Purity (by HPLC): 99%[6]

Experimental Protocol: Synthesis via Acetic Acid Catalysis

An alternative method utilizes glacial acetic acid as the catalyst.[7]

Procedure:

  • 2-aminopyridine, ethyl acrylate, and glacial acetic acid are added to a reaction flask.[7]

  • The mixture is heated to an internal temperature of 80°C and stirred overnight (approximately 12 hours).[7]

  • The reaction progress is monitored by HPLC.

  • After completion, the mixture is cooled to room temperature.

  • 2N HCl is added, followed by extraction with ethyl acetate. The aqueous phase is collected.

  • The aqueous phase is washed again with ethyl acetate.

  • Sodium carbonate is added to the combined aqueous phase, followed by extraction with ethyl acetate.

  • The organic phases are combined and the solvent is evaporated to yield the product.

Applications in Drug Development

The primary application found in the literature for a pyridinyl propanoate is the use of Ethyl 3-(pyridin-2-ylamino)propanoate as a crucial intermediate in the synthesis of Dabigatran etexilate .[3][5][6] Dabigatran etexilate is a direct thrombin inhibitor and an oral anticoagulant medication.[6]

The synthetic pathway from Ethyl 3-(pyridin-2-ylamino)propanoate to Dabigatran etexilate is a multi-step process that is central to the pharmaceutical manufacturing of this drug.

G cluster_workflow Simplified Synthetic Workflow start 2-Aminopyridine + Ethyl acrylate intermediate Ethyl 3-(pyridin-2-ylamino)propanoate start->intermediate Catalytic Addition multi_step Multiple Synthetic Steps intermediate->multi_step Further Reactions end Dabigatran etexilate multi_step->end Final Product

Workflow for Dabigatran Etexilate Synthesis.

Biological Activities of Related Pyridinyl Propanoates

While no specific biological activities for this compound have been detailed in the reviewed literature, studies on related compounds suggest potential for biological effects. For instance, derivatives of arylpyridin-2-yl guanidine have been investigated as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), with potential applications in conditions like asthma.[8] This highlights the potential for the pyridinyl propanoate scaffold in modulating biological pathways.

Spectral Information

Public databases indicate the availability of spectral data for some isomers of this compound, which are crucial for chemical characterization.

  • Ethyl 2-methyl-2-(pyridin-2-yl)propanoate: 13C NMR spectra are available.[1]

  • Ethyl 3-(pyridin-2-yl)propanoate: 13C NMR, GC-MS, and FTIR spectra are available.[2]

Researchers are encouraged to consult spectral databases for detailed information.

Conclusion

This technical guide has synthesized the available literature on this compound and its isomers. The information on the target molecule is sparse, indicating it is a less-explored area of research. However, the detailed examination of its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, provides a valuable case study into the synthesis, characterization, and pharmaceutical application of pyridinyl propanoates. The established role of this isomer as a key intermediate for the anticoagulant Dabigatran etexilate underscores the importance of this class of compounds in drug development. Further research into the synthesis and biological evaluation of this compound and other related derivatives is warranted to explore their potential therapeutic applications.

References

An In-depth Technical Guide on the Safety and Handling of Pyridine-based Propanoates

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling precautions for pyridine-based propanoates, based on available data for related compounds.

GHS Hazard Information for Related Compounds

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for two related compounds. It is crucial to note that the hazard profile of "Ethyl 2-(pyridin-2-YL)propanoate" may vary.

GHS ClassificationEthyl 3-oxo-3-(pyridin-2-yl)propanoate[1][2]Ethyl 3-(pyridin-2-ylamino)propanoate
Pictogram IrritantWarning
Signal Word WarningWarning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[2]H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing mist/vapours/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves, protective clothing, eye protection and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Experimental Protocols: Safe Handling and Storage

The following are general best-practice protocols for handling chemical reagents in a laboratory setting. These should be adapted based on a substance-specific risk assessment.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure. The following table outlines recommended PPE when handling similar pyridine-based compounds.

PPE CategoryRecommendationJustification
Eye Protection Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Handle with compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[3][5]Prevents skin contact which can cause irritation. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]
Skin and Body Protection Laboratory coat. A complete suit protecting against chemicals may be required depending on the scale of work.[4]Protects skin from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area. For higher-level protection or in case of insufficient ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[4]Minimizes inhalation of vapors or dust which may cause respiratory irritation.[1][3]
Storage and Handling Procedures
  • Storage: Keep containers securely sealed when not in use.[1] Store in a cool, dry, and well-ventilated area.[6] Some related compounds recommend storage at 2-8°C under an inert atmosphere.[3]

  • Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke when handling.[1] Wash hands thoroughly after handling.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Spill and Emergency Procedures
  • Minor Spills: Clean up spills immediately.[1] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] Place in a suitable, labeled container for waste disposal.[1]

  • Major Spills: Evacuate the area and move upwind.[1] Alert the appropriate emergency response team.[1] Wear self-contained breathing apparatus and full protective clothing.[1] Prevent spillage from entering drains or water courses.[1]

Visualized Workflows

The following diagrams illustrate standard laboratory workflows relevant to the safe handling of chemical compounds.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Use_Fume_Hood Work in Fume Hood Don_PPE->Use_Fume_Hood Handle_Compound Handle Chemical Use_Fume_Hood->Handle_Compound Dispose_Waste Dispose of Waste Properly Handle_Compound->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General Laboratory Chemical Handling Workflow.

G cluster_minor_spill Minor Spill cluster_major_spill Major Spill Spill_Detected Chemical Spill Detected Assess_Spill Assess Spill Size & Hazard Spill_Detected->Assess_Spill Alert_Personnel Alert Others in Area Assess_Spill->Alert_Personnel Minor Evacuate_Area Evacuate Immediate Area Assess_Spill->Evacuate_Area Major Contain_Spill Contain with Absorbent Alert_Personnel->Contain_Spill Clean_Up Clean Up & Dispose Contain_Spill->Clean_Up Call_Emergency Call Emergency Response Evacuate_Area->Call_Emergency

Caption: Chemical Spill Response Workflow.

References

Methodological & Application

Synthesis of Ethyl 2-(pyridin-2-yl)propanoate from 2-Aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(pyridin-2-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the conversion of commercially available 2-aminopyridine to 2-chloropyridine via a Sandmeyer-type reaction. This intermediate subsequently undergoes a palladium-catalyzed α-arylation with an ethyl propanoate enolate to yield the final product. This methodology offers a reliable and adaptable route for the preparation of α-pyridyl esters, which are key structural motifs in numerous biologically active compounds.

Introduction

α-Aryl propanoates are a prominent structural class in pharmaceuticals, most notably in the non-steroidal anti-inflammatory drug (NSAID) family (e.g., Ibuprofen, Naproxen). The incorporation of a pyridine ring at the α-position introduces a key heteroaromatic scaffold, modulating the compound's physicochemical properties, such as solubility, metabolic stability, and target binding. The synthesis of this compound, therefore, provides access to a versatile intermediate for the development of novel therapeutic agents. The described two-step synthesis is a robust and scalable approach, utilizing well-established and understood chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound from 2-aminopyridine is accomplished in two sequential steps:

  • Step 1: Synthesis of 2-Chloropyridine. 2-Aminopyridine is converted to its diazonium salt, which is subsequently displaced by a chloride ion in a Sandmeyer-type reaction.

  • Step 2: Synthesis of this compound. 2-Chloropyridine is coupled with the enolate of ethyl propanoate via a palladium-catalyzed α-arylation reaction.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Chloropyridine cluster_step2 Step 2: Synthesis of this compound A 2-Aminopyridine B Diazotization (NaNO₂, aq. HCl, 0-5 °C) A->B C Pyridin-2-diazonium chloride (in situ) B->C D Sandmeyer Reaction (CuCl, 25 °C) C->D E 2-Chloropyridine D->E F Work-up and Purification E->F G Isolated 2-Chloropyridine F->G K 2-Chloropyridine G->K H Ethyl Propanoate I Enolate Formation (LiHMDS, THF, -78 °C) H->I J Lithium enolate of ethyl propanoate I->J L Pd-catalyzed α-Arylation (Pd₂(dba)₃, Ligand, Toluene, 80 °C) J->L K->L M Crude Product L->M N Work-up and Purification (Column Chromatography) M->N O This compound N->O

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloropyridine

This protocol is adapted from established procedures for the diazotization of aminopyridines. The diazotization in aqueous hydrochloric acid can result in yields of 30-50%, with the corresponding hydroxyl compound being a major byproduct.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Aminopyridine94.121009.41 g
Hydrochloric Acid (conc. 37%)36.46-40 mL
Sodium Nitrite (NaNO₂)69.001107.59 g
Copper(I) Chloride (CuCl)98.9913012.87 g
Deionized Water18.02-As needed
Dichloromethane (DCM)84.93-For extraction
Sodium Bicarbonate (sat. aq. soln.)84.01-For neutralization
Anhydrous Sodium Sulfate142.04-For drying

Procedure:

  • Diazonium Salt Formation:

    • To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-aminopyridine (9.41 g, 100 mmol) and concentrated hydrochloric acid (40 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (7.59 g, 110 mmol) in 20 mL of deionized water and add this solution dropwise to the stirred slurry, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. The formation of the diazonium salt is observed.[2]

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) chloride (12.87 g, 130 mmol) in 50 mL of concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution at room temperature. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue stirring at room temperature for 3 hours.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-chloropyridine by vacuum distillation to yield a colorless oil.

Expected Yield: 45-65%

Step 2: Synthesis of this compound

This protocol is based on the Buchwald-Hartwig α-arylation of esters, which has been shown to be effective for coupling aryl chlorides with ester enolates.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chloropyridine113.55101.14 g
Ethyl Propanoate102.13121.23 g (1.38 mL)
Lithium bis(trimethylsilyl)amide (LiHMDS)167.331111 mL (1.0 M in THF)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.1 (1 mol%)91.6 mg
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)476.610.24 (2.4 mol%)114 mg
Anhydrous Toluene92.14-20 mL
Anhydrous Tetrahydrofuran (THF)72.11-10 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.49-For quenching
Ethyl Acetate88.11-For extraction
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • Enolate Formation:

    • To an oven-dried 100 mL Schlenk flask under an argon atmosphere, add anhydrous tetrahydrofuran (10 mL) and ethyl propanoate (1.23 g, 12 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiHMDS (11 mL of a 1.0 M solution in THF, 11 mmol) dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Palladium-Catalyzed α-Arylation:

    • In a separate oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), RuPhos (114 mg, 0.24 mmol), 2-chloropyridine (1.14 g, 10 mmol), and anhydrous toluene (20 mL).

    • Stir this mixture at room temperature for 10 minutes to form the active catalyst complex.

    • Transfer the pre-formed enolate solution from step 1 to the catalyst mixture via cannula at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a pale yellow oil.

Expected Yield: 70-85%

Data Summary

Table 1: Summary of Reaction Conditions and Yields

StepReaction NameKey ReagentsSolvent(s)Temperature (°C)Time (h)Typical Yield (%)
1Sandmeyer Reaction2-Aminopyridine, NaNO₂, CuClaq. HCl0-5 then 253.2545-65
2Buchwald-Hartwig α-Arylation2-Chloropyridine, Ethyl Propanoate, LiHMDS, Pd₂(dba)₃, RuPhosTHF, Toluene8012-2470-85

Concluding Remarks

The presented two-step synthetic route provides a reliable and efficient method for the preparation of this compound from 2-aminopyridine. The protocols are based on well-established chemical transformations and are amenable to scale-up. This synthetic intermediate is of significant interest to the drug development community, offering a versatile platform for the synthesis of novel therapeutic agents. Careful execution of the experimental procedures, particularly maintaining anhydrous and inert conditions in the palladium-catalyzed step, is crucial for achieving high yields.

References

Application Notes and Protocols: Ethyl 3-(pyridin-2-ylamino)propanoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal chemical intermediate in the pharmaceutical industry. Its structure is integral to the synthesis of various active pharmaceutical ingredients (APIs), most notably the direct thrombin inhibitor, Dabigatran etexilate. These application notes provide a comprehensive overview of the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate and its subsequent conversion to Dabigatran etexilate, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Ethyl 3-(pyridin-2-ylamino)propanoate

PropertyValueReference
CAS Number 103041-38-9[1][]
Molecular Formula C10H14N2O2[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white solid/crystals[1][]
Melting Point 48-50°C[1]
Boiling Point 125°C at 0.2 mmHg[1]
Solubility Soluble in DMSO and Methanol[1]

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

The synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate is most commonly achieved through a Michael addition reaction between 2-aminopyridine and ethyl acrylate. Two common catalytic methods are presented below.

Method 1: Trifluoromethanesulfonic Acid Catalysis

This method utilizes a strong acid catalyst to promote the addition reaction.

Quantitative Data

ParameterValueReference
Reactants 2-aminopyridine, Ethyl acrylate[3][4]
Catalyst Trifluoromethanesulfonic acid[3][4]
Solvent Anhydrous ethanol[3][4]
Reaction Temperature 120-160°C[3][4]
Reaction Time 16-20 hours[3][4]
Yield 85%[3]
Purity (HPLC) 99%[3]

Experimental Protocol [3][4]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyridine (e.g., 150 g) and anhydrous ethanol (e.g., 80 mL).

  • Stir the mixture until the 2-aminopyridine is mostly dissolved.

  • Add ethyl acrylate (e.g., 169.5 mL) to the flask.

  • Slowly add trifluoromethanesulfonic acid (e.g., 25 mL) dropwise to the reaction mixture.

  • Under a nitrogen atmosphere, heat the mixture to reflux (120-160°C) in an oil bath and maintain for 16-20 hours.

  • After the reaction is complete, cool the solution to 35-40°C.

  • Wash the reaction mixture with petroleum ether.

  • Concentrate the washed solution under reduced pressure.

  • The residue is then washed with a mixture of petroleum ether and ethyl acetate (10:1 volume ratio) and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.

  • The product is collected by suction filtration.

Method 2: Acetic Acid Catalysis

This method employs a milder acid catalyst.

Quantitative Data

ParameterValueReference
Reactants 2-aminopyridine, Ethyl acrylate
Catalyst Acetic acid
Reaction Temperature 80°C
Reaction Time 24 hours
Yield 49.6%

Experimental Protocol

  • In a suitable reaction vessel, dissolve 2-aminopyridine (75.2 g, 0.80 mol) and ethyl acrylate (88.0 g, 0.88 mol) in acetic acid (20 mL).

  • Heat the mixture to 80°C and stir for 24 hours at this temperature.

  • After the reaction period, remove the solvent under vacuum.

  • Isolate the product by vacuum distillation (160-172°C, 10-15 mmHg) to obtain Ethyl 3-(pyridin-2-ylamino)propanoate as a white solid.

Synthesis Workflow

SynthesisWorkflow Reactants 2-Aminopyridine + Ethyl Acrylate Reaction Reaction (Heating) Reactants->Reaction Catalysis Catalyst (TfOH or Acetic Acid) Solvent (Ethanol) Catalysis->Reaction Workup Work-up (Washing, Concentration) Reaction->Workup Purification Purification (Recrystallization/ Distillation) Workup->Purification Product Ethyl 3-(pyridin-2-ylamino)propanoate Purification->Product

Caption: Synthetic route for Ethyl 3-(pyridin-2-ylamino)propanoate.

Application in the Synthesis of Dabigatran Etexilate

Ethyl 3-(pyridin-2-ylamino)propanoate is a crucial starting material for the synthesis of Dabigatran etexilate, a potent oral anticoagulant. The synthesis involves a multi-step process.

Experimental Protocol for Dabigatran Etexilate Synthesis

The following is a generalized protocol based on published literature.[5][6][7]

  • Amide Coupling: React Ethyl 3-(pyridin-2-ylamino)propanoate with 4-(methylamino)-3-nitrobenzoic acid in the presence of a halogenating agent (e.g., thionyl chloride) and a base (e.g., triethylamine) to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate.

  • Reduction: The nitro group of the resulting compound is reduced to an amine, typically using a reducing agent like zinc powder or through catalytic hydrogenation (e.g., Pd/C), to yield ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate.

  • Benzimidazole Ring Formation: The diamine intermediate is then reacted with 2-(4-cyanophenylamino)acetic acid in the presence of a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form the benzimidazole ring, yielding ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.

  • Amidination and Acylation: The cyano group is converted to an amidine, which is subsequently acylated to introduce the etexilate group, leading to the final product, Dabigatran etexilate.

Logical Relationship in Dabigatran Etexilate Synthesis

DabigatranSynthesis Intermediate Ethyl 3-(pyridin-2-ylamino)propanoate Step1 Amide Coupling Intermediate->Step1 Intermediate2 Nitro-substituted Amide Step1->Intermediate2 Step2 Reduction of Nitro Group Intermediate2->Step2 Intermediate3 Diamine Intermediate Step2->Intermediate3 Step3 Benzimidazole Formation Intermediate3->Step3 Intermediate4 Benzimidazole Intermediate Step3->Intermediate4 Step4 Amidination & Acylation Intermediate4->Step4 Dabigatran Dabigatran Etexilate Step4->Dabigatran

Caption: Key stages in the synthesis of Dabigatran etexilate.

Mechanism of Action of Dabigatran: Inhibition of the Coagulation Cascade

Dabigatran is the active metabolite of the prodrug Dabigatran etexilate. It functions as a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[8][9][10][11][12] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[9][10] It also inhibits thrombin-induced platelet aggregation.[9]

// Nodes Prothrombin [label="Prothrombin (Factor II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thrombin [label="Thrombin (Factor IIa)", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrinogen [label="Fibrinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Fibrin [label="Fibrin (Clot Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dabigatran [label="Dabigatran", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges Prothrombin -> Thrombin [label="Factor Xa"]; Thrombin -> Fibrinogen [label="Cleavage"]; Fibrinogen -> Fibrin; Dabigatran -> Inhibition [arrowhead=none, color="#EA4335"]; Inhibition -> Thrombin [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

References

Applications of Ethyl 2-(pyridin-2-YL)propanoate and its Analogs in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and potential applications of Ethyl 2-(pyridin-2-YL)propanoate and its structural analogs in the field of medicinal chemistry. While direct research on this compound is limited in publicly available literature, its structural motifs are present in several biologically active compounds. This report focuses on the established applications of its close analogs, providing a strong rationale for the exploration of this compound and its derivatives in drug discovery and development.

Key Application Areas of Structural Analogs

The core structure of a pyridine ring linked to a propanoate moiety is a recurring scaffold in medicinal chemistry, exhibiting a range of biological activities. The primary applications for analogs of this compound are centered around anticoagulation and antimicrobial therapies.

Anticoagulant Therapy: Intermediate for Dabigatran Etexilate

A significant application of a structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate , is its role as a key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used clinically as an anticoagulant.[1][2][3][4] Dabigatran etexilate is prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

The synthesis of this crucial intermediate highlights the industrial and pharmaceutical relevance of the pyridinyl-propanoate scaffold.

Experimental Protocols

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol describes a one-step synthesis method for Ethyl 3-(pyridin-2-ylamino)propanoate, an important intermediate for Dabigatran.[3][4]

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in anhydrous ethanol under a nitrogen atmosphere.

  • Add ethyl acrylate to the solution. The molar ratio of 2-aminopyridine to ethyl acrylate should be approximately 1:1 to 1:2.

  • Slowly add a catalytic amount of trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate).

  • Heat the reaction mixture in an oil bath to a temperature of 120-160°C.

  • Allow the reaction to proceed under reflux with stirring for 16-20 hours.

  • After the reaction is complete, cool the mixture to 35-40°C.

  • Wash the reaction mixture with petroleum ether.

  • Concentrate the washed solution under reduced pressure using a rotary evaporator at a temperature of 35-40°C and a pressure of 0.09-0.1 MPa.

  • The resulting crude product is further purified by washing with a mixture of petroleum ether and ethyl acetate, followed by recrystallization to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.

  • The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC). A typical yield for this process is around 80-85%, with a purity of approximately 99%.[4]

Workflow for the Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve 2-Aminopyridine in Anhydrous Ethanol add_ea Add Ethyl Acrylate start->add_ea add_cat Add Trifluoromethanesulfonic Acid (catalyst) add_ea->add_cat heat Heat to 120-160°C (16-20 hours) add_cat->heat cool Cool to 35-40°C heat->cool wash_pe Wash with Petroleum Ether cool->wash_pe concentrate Concentrate under Reduced Pressure wash_pe->concentrate recrystallize Recrystallize from Petroleum Ether/Ethyl Acetate concentrate->recrystallize end Final Product: Ethyl 3-(pyridin-2-ylamino)propanoate recrystallize->end hplc HPLC Analysis (Purity Check) end->hplc

Caption: Synthetic workflow for Ethyl 3-(pyridin-2-ylamino)propanoate.

Antimicrobial Susceptibility Testing of Ethyl 2-(quinolin-4-yl)propanoates

This protocol is adapted from a study on the antimicrobial activity of Ethyl 2-(quinolin-4-yl)propanoates, structural analogs of the target compound, against a panel of microorganisms, including Helicobacter pylori.[5][6]

Materials:

  • Mueller-Hinton agar or other suitable growth medium

  • Microtiter plates (96-well)

  • Bacterial cultures

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Incubator

  • Spectrophotometer or plate reader

Procedure for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the appropriate growth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive controls (bacteria with no compound) and negative controls (medium only).

  • Incubate the plates under appropriate conditions (temperature, atmosphere, and time) for the specific microorganism. For H. pylori, microaerophilic conditions are required.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Logical Flow for Determining Antimicrobial Activity:

G cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Analysis cluster_conclusion Conclusion prep_comp Prepare Stock Solution of Ethyl 2-(quinolin-4-yl)propanoate serial_dil Perform Serial Dilutions in 96-well plate prep_comp->serial_dil prep_bac Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_bac->inoculate serial_dil->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_plate Visually Inspect for Growth or Read Absorbance incubate->read_plate det_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->det_mic conclusion Evaluate Antimicrobial Potency det_mic->conclusion

Caption: Workflow for MIC determination of antimicrobial compounds.

Quantitative Data

The following table summarizes the antimicrobial activity of various substituted Ethyl 2-(quinolin-4-yl)propanoates against a panel of microorganisms. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.[5]

CompoundSubstituentS. aureus (NCTC 6571)E. coli (NCTC 10418)P. aeruginosa (NCTC 10662)C. albicans (NCPF 3179)A. fumigatus (NCPF 2010)H. pylori (NCTC 11637)
10b 6-F>500>500>500>500>500125
10c 6-Cl250500>500>500>50062.5
10d 6-Br12525050025050031.25
10e 7-Cl62.512525012525015.6
10f 7-CF312525050025050031.25
10g 8-NO231.2562.512562.51257.8
10h 8-CF362.512525012525015.6
10i 5-NO262.512525012525015.6
10j 5,7-Cl231.2562.512562.51257.8
10k 6,8-Cl215.631.2562.531.2562.53.9
10l 7-Cl, 8-NO215.631.2562.531.2562.53.9
10m 7-Cl, 5-NO27.815.631.2515.631.252.0
10n 6-Br, 8-CF331.2562.512562.51257.8
10o 6-Cl, 8-CF331.2562.512562.51257.8
10p 5,7-diNO23.97.815.67.815.6<2.0

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not yet elucidated, the broader class of arylpropionic acid derivatives, to which it belongs, are well-known for their anti-inflammatory effects.[7][8]

The primary mechanism of action for many arylpropionic acids, such as ibuprofen, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Hypothesized Anti-Inflammatory Signaling Pathway:

G cluster_upstream Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_downstream Biological Response cluster_inhibition Inhibition stimulus Cellular Damage or Pathogen Recognition phospholipase Phospholipase A2 Activation stimulus->phospholipase membrane Membrane Phospholipids phospholipase->membrane arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox COX-1 / COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins Cyclo-oxygenation inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever nsaids Arylpropionic Acid Derivatives (e.g., this compound - Hypothesized) nsaids->cox Inhibition

Caption: Hypothesized mechanism of action for arylpropionic acid derivatives.

Future Directions and Potential Applications

The structural similarity of this compound to known bioactive molecules suggests several promising avenues for future research:

  • Antimicrobial Drug Discovery: Given the potent anti-Helicobacter pylori activity of the quinoline analogs, this compound and its derivatives should be synthesized and screened for antimicrobial activity against a broad range of pathogens.

  • Anti-inflammatory Agents: As a member of the arylpropionic acid class, the compound warrants investigation for its potential to inhibit COX enzymes and mediate anti-inflammatory effects. In vivo studies using models of inflammation would be a logical next step.

  • Anticancer Research: The role of some propionates in cancer cell biology is an emerging area of interest.[1] Exploring the effects of this compound on cancer cell proliferation and survival could uncover novel therapeutic applications.

  • Neurological Disorders: The pyridine moiety is a common feature in many centrally acting drugs. Therefore, investigating the potential of this compound to modulate neurological targets could be a fruitful area of research.

References

Application Notes and Protocols: The Role of Ethyl 3-(pyridin-2-ylamino)propanoate in the Synthesis of Dabigatran Etexilate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor, with a specific focus on the pivotal role of the intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate. This document outlines the common synthetic pathways, provides detailed experimental protocols, and presents key quantitative data to aid in the development and optimization of synthetic strategies.

Introduction

Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor. Its synthesis involves a multi-step process in which the formation of key intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Ethyl 3-(pyridin-2-ylamino)propanoate serves as a critical building block in one of the main synthetic routes, reacting with a substituted benzoic acid derivative to form a central amide bond. Understanding the synthesis and reaction parameters of this intermediate is essential for efficient production.

Synthetic Pathways Involving Ethyl 3-(pyridin-2-ylamino)propanoate

The primary route for incorporating Ethyl 3-(pyridin-2-ylamino)propanoate into the dabigatran etexilate backbone involves its reaction with a derivative of 4-(methylamino)-3-nitrobenzoic acid. This is followed by a series of reactions including reduction of the nitro group, cyclization to form the benzimidazole ring, and subsequent modifications to introduce the amidine and ester functionalities.

A generalized synthetic scheme is presented below:

Dabigatran_Synthesis cluster_0 Synthesis of Intermediate II cluster_1 Further Synthesis Steps A 4-(Methylamino)-3-nitrobenzoic acid C Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (II) A->C Thionyl chloride, Triethylamine, Dichloromethane B Ethyl 3-(pyridin-2-ylamino)propanoate B->C D Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate (III) C->D Reduction (e.g., Na2S2O4) E Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (IV) D->E Condensation with N-(4-Cyanophenyl)glycine F Dabigatran Etexilate E->F Multi-step conversion (amidine formation, esterification)

Caption: Overall synthetic scheme for Dabigatran Etexilate.

Quantitative Data Summary

The following tables summarize the yields for key reaction steps in the synthesis of dabigatran etexilate, starting from the formation of Ethyl 3-(pyridin-2-ylamino)propanoate.

Table 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

ReactantsCatalyst/SolventReaction ConditionsYieldPurity (HPLC)Reference
2-Aminopyridine, Ethyl acrylateTrifluoromethanesulfonic acid/Ethanol120-160°C, 16-20 hours83-85%99%[1]
2-Aminopyridine, Ethyl acrylateGlacial acetic acid80-85°C, 12 hours80%98%[2]

Table 2: Synthesis of Dabigatran Etexilate Intermediates

Reaction StepKey ReagentsYieldPurity (HPLC)Reference
Ethyl 3-[--INVALID-LINK--amino]propanoate (II) from 4-(methylamino)-3-nitrobenzoic acid and Ethyl 3-(pyridin-2-ylamino)propanoateThionyl chloride, Dichloromethane80%>98%[3]
Ethyl 3-[--INVALID-LINK--amino]propanoate (III) from Intermediate IISodium dithionate, Potassium carbonate--[3]
Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate salt (III) from I2-Cyanophenyl amino acetic acid, 1,1'-Carbonyldiimidazole, Oxalic acid80.5%-[1]
Dabigatran Etexilate Mesylate from final intermediaten-Hexyl chloroformate, Methanesulfonic acid98%97-98%[1][4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol describes the synthesis of the key intermediate from 2-aminopyridine and ethyl acrylate.

Protocol1_Workflow A Charge 2-aminopyridine and anhydrous ethanol into a round-bottom flask. B Add ethyl acrylate to the mixture. A->B C Slowly add trifluoromethanesulfonic acid. B->C D Heat the reaction mixture at 120-160°C for 16-20 hours under nitrogen. C->D E Cool the reaction mixture and wash with petroleum ether. D->E F Concentrate the solution under reduced pressure. E->F G Wash the concentrated solution with petroleum ether/ethyl acetate. F->G H Recrystallize to obtain white flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate. G->H

Caption: Workflow for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Nitrogen source

Procedure: [1]

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminopyridine in anhydrous ethanol.

  • To the stirred solution, add ethyl acrylate. The molar ratio of 2-aminopyridine to ethyl acrylate should be approximately 1:1 to 1:2.

  • Slowly add trifluoromethanesulfonic acid as a catalyst (5-10 mol% relative to ethyl acrylate).

  • Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to a temperature between 120-160°C.

  • Maintain the reaction at this temperature for 16-20 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to 35-40°C.

  • Wash the reaction liquid with petroleum ether.

  • Concentrate the washed liquid under reduced pressure.

  • The resulting concentrate is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 volume ratio).

  • The product is then recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.

Protocol 2: Synthesis of Ethyl 3-[4-(methylamino)-3-nitrobenzoylamino]propanoate (Intermediate II)

This protocol details the amide coupling reaction between 4-(methylamino)-3-nitrobenzoic acid and Ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid (Compound I)

  • Thionyl chloride

  • Dichloromethane (DCM)

  • Triethylamine

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • Hexane

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Nitrogen source

Procedure: [3]

  • Dissolve 100 g of 4-(methylamino)-3-nitrobenzoic acid in 1 L of dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C.

  • Slowly add thionyl chloride to the reaction mixture over 1 hour.

  • Heat the reaction mixture to reflux and maintain for 5-6 hours.

  • After completion, remove the excess thionyl chloride by co-distillation with dichloromethane under vacuum.

  • Dissolve the resulting acid chloride in dichloromethane under an inert atmosphere.

  • Add triethylamine to the reaction mixture.

  • Slowly add a solution of Ethyl 3-(pyridin-2-ylamino)propanoate in dichloromethane.

  • Maintain the reaction at the same temperature for an additional 6-12 hours.

  • Upon completion, dilute the reaction mass with water and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Distill off the solvent under vacuum.

  • Purify the product by recrystallization from hexane. The expected yield is around 80% with a purity of >98% by HPLC.[3]

Conclusion

The synthesis of dabigatran etexilate is a complex process where the strategic use of key intermediates like Ethyl 3-(pyridin-2-ylamino)propanoate is fundamental. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. The optimization of these synthetic steps, particularly the initial formation of the key intermediate, can significantly impact the overall efficiency and cost-effectiveness of dabigatran etexilate production. Careful control of reaction conditions and purification methods are paramount to achieving high yields and purity of the final API.

References

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 2-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure 2-heteroarylpropanoic acids and their corresponding esters are significant structural motifs in a variety of biologically active compounds. The specific enantiomer of these molecules often dictates their pharmacological efficacy and toxicological profile. For instance, pyridine-2-propanoic acid derivatives have been identified as potent dual PPARα/γ agonists, making them promising candidates for the development of antidiabetic agents.[1] The synthesis of enantiomerically pure ethyl 2-(pyridin-2-yl)propanoate is therefore of considerable interest for drug discovery and development.

This document provides detailed protocols for two effective methods for the asymmetric synthesis of this compound: Classical Resolution via Diastereomeric Salt Formation and Catalytic Asymmetric Hydrogenation .

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the two proposed synthetic routes.

Table 1: Classical Resolution via Diastereomeric Salt Formation

StepProductReagentsYield (%)Enantiomeric Excess (ee%)Purity (%)
1Racemic 2-(pyridin-2-yl)propanoic acid2-vinylpyridine, CO, H₂, Co₂(CO)₈75-85->95
2(R,R)-diastereomeric saltRacemic acid, (R)-(+)-α-methylbenzylamine35-45>98 (for the salt)>99
3(R)-2-(pyridin-2-yl)propanoic acid(R,R)-diastereomeric salt, HCl85-95>98>99
4(R)-Ethyl 2-(pyridin-2-yl)propanoate(R)-acid, Ethanol, H₂SO₄80-90>98>99

Table 2: Catalytic Asymmetric Hydrogenation

StepProductCatalyst/ReagentsYield (%)Enantiomeric Excess (ee%)Purity (%)
1Ethyl 2-(pyridin-2-yl)acrylate2-pyridinecarboxaldehyde, Ethyl 2-(triphenylphosphoranylidene)acetate80-90->97
2(S)-Ethyl 2-(pyridin-2-yl)propanoateEthyl 2-(pyridin-2-yl)acrylate, H₂, Ru(OAc)₂((R)-BINAP)>95>95>99

Experimental Protocols

Method 1: Classical Resolution via Diastereomeric Salt Formation

This method involves the synthesis of the racemic acid, followed by resolution using a chiral amine to separate the enantiomers, and subsequent esterification.

Logical Workflow for Classical Resolution

cluster_0 Synthesis of Racemic Acid cluster_1 Chiral Resolution cluster_2 Esterification racemic_synthesis Racemic Synthesis of 2-(pyridin-2-yl)propanoic acid salt_formation Diastereomeric Salt Formation with (R)-(+)-α-methylbenzylamine racemic_synthesis->salt_formation Racemic Acid crystallization Fractional Crystallization salt_formation->crystallization Diastereomeric Mixture acidification Acidification to yield (R)-2-(pyridin-2-yl)propanoic acid crystallization->acidification Pure Diastereomeric Salt esterification Fischer Esterification with Ethanol acidification->esterification Enantiopure Acid final_product (R)-Ethyl 2-(pyridin-2-yl)propanoate esterification->final_product

Caption: Workflow for the synthesis of (R)-Ethyl 2-(pyridin-2-yl)propanoate via classical resolution.

Protocol 1.1: Synthesis of Racemic 2-(pyridin-2-yl)propanoic acid

  • Reaction Setup: In a high-pressure autoclave, combine 2-vinylpyridine (1 equivalent), dicobalt octacarbonyl (Co₂(CO)₈, 0.05 equivalents), and a suitable solvent such as toluene.

  • Reaction Conditions: Pressurize the autoclave with a mixture of carbon monoxide (CO) and hydrogen (H₂) (1:1 ratio) to 100-150 atm. Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent and extract with an aqueous solution of sodium bicarbonate. Acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield racemic 2-(pyridin-2-yl)propanoic acid.

Protocol 1.2: Chiral Resolution of 2-(pyridin-2-yl)propanoic acid

  • Salt Formation: Dissolve racemic 2-(pyridin-2-yl)propanoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of (R)-(+)-α-methylbenzylamine (0.5 equivalents) in the same solvent dropwise with stirring.

  • Fractional Crystallization: Allow the solution to stand at room temperature for several hours, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

  • Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add 2M HCl with vigorous stirring until the pH is acidic (pH 1-2). Extract the liberated (R)-2-(pyridin-2-yl)propanoic acid with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched acid.

Protocol 1.3: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the enantiopure 2-(pyridin-2-yl)propanoic acid (1 equivalent) in an excess of absolute ethanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approximately 5 mol%).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel to afford the pure this compound.[2][3][4]

Method 2: Catalytic Asymmetric Hydrogenation

This modern approach involves the synthesis of a prochiral acrylate precursor followed by a highly enantioselective catalytic hydrogenation step.

Logical Workflow for Asymmetric Hydrogenation

cluster_0 Synthesis of Prochiral Precursor cluster_1 Asymmetric Hydrogenation wittig_reaction Wittig Reaction to form Ethyl 2-(pyridin-2-yl)acrylate hydrogenation Catalytic Hydrogenation with H₂ and Ru(OAc)₂((R)-BINAP) wittig_reaction->hydrogenation Prochiral Acrylate final_product (S)-Ethyl 2-(pyridin-2-yl)propanoate hydrogenation->final_product

Caption: Workflow for the synthesis of (S)-Ethyl 2-(pyridin-2-yl)propanoate via asymmetric hydrogenation.

Protocol 2.1: Synthesis of Ethyl 2-(pyridin-2-yl)acrylate

  • Reaction Setup: To a solution of 2-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent like dichloromethane or toluene, add ethyl 2-(triphenylphosphoranylidene)acetate (Wittig reagent, 1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Add a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct. Filter off the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(pyridin-2-yl)acrylate.

Protocol 2.2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst, for example, Ru(OAc)₂((R)-BINAP) (0.005-0.01 equivalents), in a degassed solvent such as methanol or ethanol in a high-pressure autoclave.

  • Reaction Setup: Add a solution of ethyl 2-(pyridin-2-yl)acrylate (1 equivalent) in the same degassed solvent to the autoclave.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short pad of silica gel to remove the catalyst, yielding the enantiomerically enriched this compound.[5][6][7][8]

Conclusion

The two detailed protocols offer robust and reliable methods for the asymmetric synthesis of this compound. The choice between classical resolution and asymmetric hydrogenation will depend on factors such as the desired scale of the synthesis, the availability of specialized equipment (e.g., high-pressure autoclave), and cost considerations. The classical resolution method is often more accessible in a standard laboratory setting, while asymmetric hydrogenation is a more atom-economical and efficient process, particularly for larger-scale production. Both methods provide access to the enantiomerically pure target compound, a valuable building block for the development of novel therapeutics.

References

Application Notes and Protocols for Ethyl 2-(pyridin-2-yl)propanoate Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of ethyl 2-(pyridin-2-yl)propanoate derivatives. The protocols detailed below are based on established methodologies for analogous heterocyclic compounds and are intended to serve as a guide for the development of novel antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Pyridine-containing compounds have been identified as a promising class of therapeutics with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The this compound scaffold, in particular, offers a versatile platform for structural modification to optimize antimicrobial potency and selectivity. This document outlines the synthetic routes to create a library of these derivatives and the subsequent protocols for evaluating their efficacy against a panel of clinically relevant bacteria and fungi.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general synthetic scheme is presented below, based on analogous procedures for quinoline-based propanoates.[1][2] This can be adapted for pyridine-based starting materials.

General Synthetic Pathway:

Synthesis A Substituted 2-Halopyridine C Intermediate Malonate A->C NaH, DMF, reflux B Diethyl Methylmalonate B->C D Ethyl 2-(substituted-pyridin-2-yl)propanoate Derivatives C->D Krapcho Decarboxylation (e.g., LiCl, DMSO, heat)

Caption: General synthetic scheme for this compound derivatives.

Protocol 2.1: Synthesis of Diethyl 2-(pyridin-2-yl)methylmalonate Intermediate

This protocol is adapted from the synthesis of analogous quinoline derivatives.[1]

  • To a stirred solution of diethyl methylmalonate (1.1 equivalents) in dry dimethylformamide (DMF), slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add the substituted 2-halopyridine (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the diethyl 2-(pyridin-2-yl)methylmalonate intermediate.

Protocol 2.2: Krapcho Decarboxylation to Yield Final Product
  • Dissolve the intermediate from Protocol 2.1 in dimethyl sulfoxide (DMSO).

  • Add lithium chloride (LiCl, 2 equivalents) and a small amount of water.

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and monitor by TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final ethyl 2-(substituted-pyridin-2-yl)propanoate derivative by column chromatography.

Antimicrobial Activity Screening

The synthesized derivatives should be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their potency.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely accepted technique for determining MIC values.[1]

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Use 96-well microtiter plates. Add 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

  • Perform serial two-fold dilutions of the stock solutions of the compounds in the microtiter plates to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add 10 µL of the microbial suspension to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Screening:

Antimicrobial_Screening cluster_prep Preparation cluster_assay Microdilution Assay A Synthesized Derivatives C Prepare Stock Solutions (in DMSO) A->C B Bacterial/Fungal Strains D Prepare Inoculum (0.5 McFarland) B->D E Serial Dilution in 96-well plate C->E F Inoculate wells D->F E->F G Incubation F->G H Read MIC values G->H

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table presents hypothetical MIC data for a series of this compound derivatives against representative microbial strains. This data is structured based on findings for analogous quinoline compounds and serves as an example for data presentation.[1]

CompoundR-groupS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
1a H64128>256128
1b 4-Cl326412864
1c 4-F326412832
1d 4-CH₃64128>256128
1e 4-OCH₃16326432
1f 2,4-diCl16326416
Ciprofloxacin -0.50.251NA
Fluconazole -NANANA2

NA: Not Applicable

Potential Mechanism of Action

The precise mechanism of action for these derivatives would need to be elucidated through further studies. However, for many nitrogen-containing heterocyclic compounds, a potential mechanism involves the inhibition of essential bacterial enzymes or disruption of the cell membrane integrity. Molecular docking studies could be employed to predict potential protein targets.

Hypothesized Cellular Targeting Pathway:

Mechanism Compound Pyridylpropanoate Derivative Membrane Bacterial Cell Membrane Compound->Membrane Disruption Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase) Compound->Enzyme Binding & Inhibition Inhibition Inhibition of Cellular Processes Membrane->Inhibition Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Application Notes and Protocols for Pyridine-Containing Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on "Ethyl 2-(pyridin-2-YL)propanoate" in Solid-Phase Synthesis:

Extensive literature searches did not yield any specific application notes or established protocols for the direct use of "this compound" in solid-phase synthesis. This suggests that its application in this context is not a widely documented or common practice.

However, the synthesis of structurally related pyridine-containing compounds is well-documented in solution-phase chemistry. These methodologies can provide a conceptual basis for adaptation to solid-phase techniques by researchers exploring novel synthetic routes. This document provides detailed information on the synthesis of a related compound, "Ethyl 3-(pyridin-2-ylamino)propanoate," and a conceptual workflow for how such a synthesis could be adapted to a solid-phase approach.

Part 1: Solution-Phase Synthesis of a Related Compound: Ethyl 3-(pyridin-2-ylamino)propanoate

A notable application of a pyridine-propanoate derivative is the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the production of the anticoagulant drug Dabigatran etexilate.[1][2]

Reaction Scheme:

The synthesis involves the reaction of 2-aminopyridine with ethyl acrylate.[1][2][3]

2-Aminopyridine 2-Aminopyridine Reaction Addition Reaction 2-Aminopyridine->Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction Catalyst_Solvent Catalyst Solvent Catalyst_Solvent->Reaction Product Ethyl 3-(pyridin-2-ylamino)propanoate Reaction->Product cluster_0 Solid-Phase Synthesis Cycle Start Start with functionalized resin Immobilize Immobilize Pyridine Moiety Start->Immobilize Wash_1 Wash Resin Immobilize->Wash_1 React React with Propanoate Reagent in Solution Wash_1->React Wash_2 Wash Resin React->Wash_2 Cleave Cleave Product from Resin Wash_2->Cleave Purify Purify Final Product Cleave->Purify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(pyridin-2-yl)propanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies for synthesizing this compound are:

  • Alkylation of 2-Picoline: This involves the deprotonation of the methyl group of 2-picoline using a strong base to form a nucleophilic picolyl anion, followed by reaction with a suitable electrophile to introduce the propanoate moiety.

  • Esterification of 2-(pyridin-2-yl)propanoic acid: This is a two-step approach where 2-(pyridin-2-yl)propanoic acid is first synthesized and then esterified using ethanol in the presence of an acid catalyst.

Q2: Which factors are most critical for achieving a high yield in the 2-picoline alkylation route?

A2: The critical parameters for the alkylation of 2-picoline include:

  • Choice of Base: A strong, non-nucleophilic base is essential for the complete deprotonation of 2-picoline. n-Butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are commonly used.

  • Reaction Temperature: The deprotonation and subsequent alkylation are typically carried out at low temperatures (-78 °C to 0 °C) to minimize side reactions.

  • Anhydrous Conditions: Picolyl anions are highly reactive towards protic solvents, especially water. Therefore, all reagents and solvents must be strictly anhydrous.

  • Nature of the Electrophile: The choice of electrophile (e.g., ethyl chloroformate, diethyl carbonate) significantly impacts the reaction efficiency and the formation of byproducts.

Q3: How can I effectively monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material (2-picoline) should be run alongside the reaction mixture on the TLC plate to observe its consumption. For GC-MS analysis, aliquots of the reaction mixture can be quenched and analyzed to determine the ratio of starting material to product.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound is typically achieved by:

  • Extraction: After quenching the reaction, an aqueous workup is necessary to remove inorganic salts and water-soluble impurities. The product is extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.

Synthesis Route Overview

To provide a clearer understanding of the primary synthesis pathway, the following diagram illustrates the workflow for the alkylation of 2-picoline.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Picoline 2-Picoline Deprotonation Deprotonation (-78 °C, Anhydrous THF) Picoline->Deprotonation Base Strong Base (n-BuLi or LDA) Base->Deprotonation Electrophile Electrophile (e.g., Diethyl Carbonate) Alkylation Alkylation (Addition of Electrophile) Electrophile->Alkylation Deprotonation->Alkylation Quench Quench Reaction (e.g., with sat. NH4Cl) Alkylation->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography / Distillation Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: General workflow for the synthesis of this compound via 2-picoline alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or no product formation.

  • Q: My reaction yield is very low, or I'm only recovering starting material. What could be the cause?

    • A: This is often due to incomplete deprotonation of 2-picoline or degradation of the picolyl anion.

      • Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

      • Base Quality: The strong base (n-BuLi or LDA) may have degraded. Use a freshly titrated or newly purchased bottle of the base.

      • Insufficient Base: Ensure you are using at least one full equivalent of the strong base relative to 2-picoline.

      • Temperature Control: Maintain a low temperature (typically -78 °C) during deprotonation and the initial phase of alkylation to ensure the stability of the picolyl anion.

Problem 2: Formation of significant byproducts.

  • Q: I'm observing multiple spots on my TLC plate and the yield of the desired product is low. What are the likely side reactions?

    • A: The formation of byproducts is a common challenge.

      • Dialkylation: The product itself has an acidic proton and can be deprotonated and react further with the electrophile. To minimize this, add the electrophile slowly at a low temperature and use a stoichiometry of no more than one equivalent of the electrophile.

      • Reaction with Solvent: The highly reactive picolyl anion can react with certain solvents. Tetrahydrofuran (THF) is generally a suitable solvent.

      • Electrophile Decomposition: Some electrophiles, like ethyl chloroformate, can be unstable and lead to side reactions. Diethyl carbonate is often a more stable alternative.

Problem 3: Difficulty in isolating the final product.

  • Q: My product seems to be difficult to purify. What are the best practices for isolation?

    • A: Pyridine-containing compounds can sometimes be challenging to handle during workup and purification.

      • Emulsion during Extraction: If an emulsion forms during the aqueous workup, adding brine (saturated NaCl solution) can help to break it.

      • Product Tailing on Silica Gel: Pyridine derivatives can streak on silica gel columns due to interaction with acidic silica. To mitigate this, you can add a small amount of triethylamine (e.g., 1%) to the eluent.

      • Co-elution with Impurities: If byproducts have similar polarity to your product, careful optimization of the solvent system for column chromatography is necessary. A shallow gradient elution can improve separation.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common synthesis problems.

troubleshooting_tree Start Low Yield or No Product? CheckSM Is Starting Material (SM) Present (TLC/GC-MS)? Start->CheckSM IncompleteDeprotonation Potential Issue: Incomplete Deprotonation CheckSM->IncompleteDeprotonation Yes Degradation Potential Issue: Product/Intermediate Degradation or Byproduct Formation CheckSM->Degradation No SM_Yes Yes Solution1 Troubleshoot: 1. Use fresh/titrated base. 2. Ensure anhydrous conditions. 3. Check reaction temperature. IncompleteDeprotonation->Solution1 SM_No No Solution2 Troubleshoot: 1. Check for side reactions (TLC/MS). 2. Optimize temperature control. 3. Consider a different electrophile. Degradation->Solution2

Technical Support Center: Purification of Ethyl 2-(pyridin-2-YL)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 2-(pyridin-2-YL)propanoate by recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing from the solution upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: The most frequent cause for the failure of crystal formation is using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[1][2] To resolve this, you can heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[2]

  • The solution is supersaturated: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1] Crystal growth requires a nucleation point to begin.[1] You can induce crystallization by:

    • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic rough spots that serve as nucleation sites.[1][3]

    • Seeding: Adding a tiny "seed" crystal of the pure compound can initiate the crystallization process.[1][3]

  • Insufficient cooling: Ensure the solution has been cooled sufficiently. If room temperature is not enough, try using an ice bath.

Q2: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?

A2: This phenomenon is known as "oiling out." It typically occurs when the melting point of the crude solid is lower than the boiling point of the solvent, causing the compound to melt before it dissolves.[2] Impurities can also contribute to this issue.[1] To address oiling out:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.[1]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[1] Slower cooling favors the formation of well-ordered crystals over an oil.[1]

  • Consider using a different solvent system.

Q3: The recrystallization yield is very low. What are the potential causes?

A3: A poor yield can be disappointing but is often correctable. Common reasons include:

  • Using too much solvent: As mentioned in Q1, excess solvent will retain a significant amount of your product in the "mother liquor" after filtration.[2][3]

  • Premature crystallization: If crystals form too early, especially during a hot filtration step to remove insoluble impurities, product will be lost.[4] Ensure your funnel and receiving flask are pre-heated.[4]

  • Excessive washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away your product.[3]

  • Inappropriate solvent choice: The ideal solvent dissolves the compound well when hot but poorly when cold. If the compound has high solubility even at low temperatures, the recovery will be low.

Q4: My crystals formed too quickly and appear impure. Should I be concerned?

A4: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[2] Ideal crystallization should occur slowly, typically over a period of 15-20 minutes or more.[2] If crystallization happens too fast (e.g., the solid "crashes out" of solution immediately upon cooling), you should:

  • Re-heat the flask to redissolve the solid.

  • Add a bit more solvent (e.g., 5-10% more) to slightly decrease the saturation.[2]

  • Cool the solution more slowly to encourage the growth of larger, purer crystals.[2]

Solvent Selection and Data

The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at low temperatures. A systematic approach to solvent selection is recommended.

Table 1: Qualitative Guide for Recrystallization Solvent Selection

Solvent ClassExamplesCharacteristics & Potential Use
Non-Polar Hexanes, Heptane, Petroleum EtherGood for dissolving non-polar impurities. Often used as the "anti-solvent" in a mixed system with a more polar solvent. The target compound is expected to have low solubility.
Medium Polarity Toluene, Diethyl Ether, Ethyl AcetateEthyl acetate is a good candidate for dissolving the compound when hot. Often paired with a non-polar solvent to reduce solubility upon cooling.
Polar Aprotic Acetone, AcetonitrileMay be effective but can sometimes be too good at dissolving the compound, leading to lower yields.
Polar Protic Ethanol, Methanol, WaterAlcohols are good solvents but may require significant cooling for crystallization. Water is generally not suitable unless the compound is a salt.

Experimental Protocol: A General Starting Point

This protocol is a general guideline. Optimization, particularly of the solvent system and volumes, will be necessary for your specific sample based on its purity.

1. Solvent System Screening:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a few drops of different solvents or solvent mixtures from Table 1 to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound completely at or near its boiling point.

  • Allow the successful tubes to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals. A petroleum ether/ethyl acetate mixture is a recommended starting point.[5][6]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethyl acetate) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the compound just dissolves. Use the minimum amount of hot solvent necessary.[3][8]

  • If using a mixed solvent system, dissolve the compound in a minimum amount of the "good" solvent (e.g., hot ethyl acetate) and then add the "poor" solvent (e.g., petroleum ether) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[8]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Allow the crystals to dry completely. Drying to a constant weight ensures all solvent has evaporated.[3]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the recrystallization process.

G start Recrystallization Experiment Fails prob1 Problem: No Crystals Form start->prob1 prob2 Problem: 'Oiling Out' Occurs start->prob2 prob3 Problem: Low Yield or Poor Purity start->prob3 sol1a Cause: Too much solvent? Solution: Boil off excess solvent and cool again. prob1->sol1a sol1b Cause: Supersaturation? Solution: Scratch flask inner wall or add a seed crystal. prob1->sol1b sol2a Cause: Cooling too fast? Solution: Re-dissolve, add a bit more solvent, cool slowly. prob2->sol2a sol2b Cause: Poor solvent choice? Solution: Re-evaluate solvent system. Try a different pair. prob2->sol2b sol3a Cause: Rapid crystallization? Solution: Re-dissolve, add more solvent, and cool slowly. prob3->sol3a sol3b Cause: Product lost in filtrate? Solution: Reduce initial solvent volume in next attempt. prob3->sol3b end Successful Purification sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting flowchart for recrystallization.

References

Technical Support Center: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, a key intermediate in the production of Dabigatran etexilate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for Ethyl 3-(pyridin-2-ylamino)propanoate?

A1: The most prevalent method involves the Michael addition of 2-aminopyridine to ethyl acrylate. Variations of this synthesis utilize different catalysts and reaction conditions to optimize yield and purity. One common approach employs trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol, with the reaction heated under reflux.[1][2] Another method uses glacial acetic acid as a catalyst at a lower temperature.[3]

Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?

A2: Low yields, sometimes as low as 30%, can be attributed to several factors.[4] One significant issue is the polymerization of ethyl acrylate, especially under prolonged heating.[5] Additionally, the product itself can sometimes react further, leading to byproducts.[5]

To improve yields, consider the following:

  • Catalyst Choice: The use of an effective catalyst like trifluoromethanesulfonic acid or glacial acetic acid can significantly improve reaction rates and yields.[1][3]

  • Temperature Control: Carefully controlling the reaction temperature is crucial. While heating is necessary, excessive temperatures can promote side reactions. The optimal temperature range is typically between 80°C and 160°C, depending on the specific protocol.[2][3]

  • Reaction Time: Monitoring the reaction progress using techniques like HPLC is recommended to determine the optimal reaction time, which can range from 12 to 20 hours.[3]

  • Purification Method: Inefficient purification can lead to loss of product. Utilizing a structured purification process involving solvent washes and recrystallization is key to maximizing recovery.[1][4]

Q3: What are the common side reactions and how can I minimize them?

A3: A primary side reaction is the further reaction of the desired product with another molecule of ethyl acrylate, leading to the formation of a di-addition impurity.[5] The starting material, 2-aminopyridine, is less reactive than the product, which can lead to this undesired subsequent reaction.[5] Polymerization of ethyl acrylate is another common issue.[5]

To minimize these side reactions:

  • Stoichiometry: Carefully control the molar ratio of 2-aminopyridine to ethyl acrylate. A common ratio is 1:1 to 1:2.[2]

  • Gradual Addition: Adding the ethyl acrylate dropwise to the reaction mixture can help to control the concentration and reduce the likelihood of polymerization and di-addition.

  • Catalyst: The use of an appropriate catalyst can enhance the selectivity of the reaction towards the desired mono-adduct.

Q4: My final product has low purity. What are the likely impurities and how can I remove them?

A4: Common impurities include unreacted 2-aminopyridine, the di-addition byproduct, and polymers of ethyl acrylate. Effective purification is essential to achieve high purity (often >99% as determined by HPLC).[1]

A robust purification protocol involves:

  • Solvent Washing: After the reaction, the mixture can be washed with a non-polar solvent like petroleum ether to remove some organic impurities.[1][2]

  • Acid-Base Extraction: An acid wash (e.g., with 2N HCl) can be used to separate the basic product and unreacted 2-aminopyridine from neutral impurities. The aqueous layer is then basified (e.g., with sodium carbonate) and the product is extracted with an organic solvent like ethyl acetate.[3]

  • Recrystallization: The crude product can be recrystallized from a solvent system such as petroleum ether/ethyl acetate to yield the final product as white, flaky crystals.[1][2]

  • Silica Gel Adsorption: One patented method describes a post-treatment purification where the reaction mother liquor is treated with silica gel to adsorb impurities before proceeding with recrystallization.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Polymerization of ethyl acrylate.[5]Add ethyl acrylate dropwise. Maintain strict temperature control.
Further reaction of the product.[5]Optimize the stoichiometry of reactants. Monitor reaction progress to avoid prolonged reaction times.
Inefficient purification.Follow a multi-step purification protocol including solvent washes and recrystallization.[1][4]
Low Purity Presence of unreacted 2-aminopyridine.Implement an acid-base extraction step during workup to remove the basic starting material.[3]
Formation of di-addition byproduct.Control stoichiometry and consider catalyst choice to improve selectivity.
Presence of polymeric material.Wash the crude product with a suitable solvent to remove polymers.
Reaction Stalls Inactive catalyst.Ensure the catalyst is fresh and of high quality.
Insufficient temperature.Verify the reaction temperature is within the optimal range for the chosen protocol (80-160°C).[2][3]

Data Presentation

Table 1: Comparison of Synthesis Protocols for Ethyl 3-(pyridin-2-ylamino)propanoate

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Trifluoromethanesulfonic acidAnhydrous Ethanol120-16016-2083-8599 (HPLC)[1][2]
Glacial Acetic AcidNone (neat)80-8512High (not specified)Qualified[3]
NoneNone (neat)10024~30Not specified[4]

Experimental Protocols

Protocol 1: Synthesis using Trifluoromethanesulfonic Acid Catalyst [1][2]

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyridine (e.g., 50 g) and anhydrous ethanol (e.g., 50 mL).

  • Stir the mixture until the 2-aminopyridine is mostly dissolved.

  • Add ethyl acrylate (e.g., 56.5 mL).

  • Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the stirring mixture.

  • Under a nitrogen atmosphere, heat the reaction mixture in an oil bath to 120-160°C and maintain reflux for 16-20 hours.

  • After the reaction is complete, cool the mixture and wash it with petroleum ether.

  • Concentrate the solution under reduced pressure.

  • The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 or 10:1 volume ratio) and recrystallized to obtain the product as white, flaky crystals.

Protocol 2: Synthesis using Glacial Acetic Acid Catalyst [3]

  • In a three-necked flask, add 2-aminopyridine (e.g., 20.0 g), ethyl acrylate (e.g., 276.8 mL), and glacial acetic acid (e.g., 6.36 mL).

  • Heat the mixture to an internal temperature of 80°C and stir for approximately 12 hours. Monitor the reaction by HPLC until the 2-aminopyridine is consumed.

  • Cool the reaction mixture to room temperature.

  • Add 2N HCl (e.g., 110 mL) and stir.

  • Extract the mixture with ethyl acetate to remove neutral impurities, collecting the aqueous phase.

  • To the aqueous phase, add solid sodium carbonate to basify, followed by extraction with ethyl acetate.

  • Combine the organic phases from the basic extraction and dry the solution to yield the crude product.

  • Further purification can be achieved by pulping or recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 2-Aminopyridine + Ethyl Acrylate + Catalyst reaction_vessel Heating under Reflux (12-20h) reactants->reaction_vessel solvent_wash Solvent Wash (e.g., Petroleum Ether) reaction_vessel->solvent_wash Cooling concentration Concentration (Reduced Pressure) solvent_wash->concentration recrystallization Recrystallization (e.g., PE/EA) concentration->recrystallization final_product Pure Product (White Crystals) recrystallization->final_product

Caption: General experimental workflow for the synthesis and purification of Ethyl 3-(pyridin-2-ylamino)propanoate.

troubleshooting_logic start Low Yield Observed cause1 Polymerization of Ethyl Acrylate? start->cause1 cause2 Further Reaction of Product? start->cause2 cause3 Inefficient Purification? start->cause3 solution1 Control Temperature Add Acrylate Dropwise cause1->solution1 Yes solution2 Optimize Stoichiometry Monitor Reaction Time cause2->solution2 Yes solution3 Implement Multi-Step Purification Protocol cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

"Ethyl 2-(pyridin-2-YL)propanoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2-(pyridin-2-YL)propanoate. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As an ester with a pyridine moiety, it is susceptible to hydrolysis and oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For a related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, storage at 10°C - 25°C is suggested.[1] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure.

Q3: What are the potential degradation pathways for this compound?

A3: The two most probable degradation pathways for this compound are hydrolysis of the ester group and oxidation of the pyridine ring.

  • Hydrolysis: The ester can be hydrolyzed to 2-(pyridin-2-yl)propanoic acid and ethanol. This reaction can be catalyzed by both acids and bases.[2]

  • Oxidation: The nitrogen atom in the pyridine ring can be oxidized, especially in the presence of strong oxidizing agents. This can lead to the formation of N-oxides or other oxidation byproducts.

Q4: Are there any known incompatible materials with this compound?

A4: Yes, for a similar compound, Ethyl 3-(pyridin-2-ylamino)propanoate, strong oxidizing agents and strong acids are listed as incompatible materials.[3] It is advisable to avoid contact with these substances to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks observed during HPLC analysis of a stored sample. Degradation of the compound.- Verify the storage conditions (temperature, light, atmosphere).- Analyze the sample for potential degradation products such as 2-(pyridin-2-yl)propanoic acid.- Perform a forced degradation study to identify potential degradation products.
Decreased potency or activity of the compound in an assay. Hydrolysis of the ester to the less active carboxylic acid form.- Prepare fresh solutions of the compound before use.- Buffer the experimental solution to a pH where the ester is more stable (typically neutral to slightly acidic).- Store stock solutions at low temperatures (e.g., -20°C) and for short periods.
Color change of the material upon storage. Oxidation of the pyridine ring or other impurities.- Store the compound under an inert atmosphere.- Protect the compound from light.- Re-purify the material if necessary.
Inconsistent experimental results. Instability of the compound under experimental conditions.- Evaluate the stability of the compound in the specific experimental medium (e.g., buffer, cell culture media).- Minimize the time the compound is exposed to harsh conditions (e.g., high temperature, extreme pH).

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Ethyl_2-(pyridin-2-YL)propanoate_H This compound 2-(pyridin-2-yl)propanoic_acid 2-(pyridin-2-yl)propanoic acid Ethyl_2-(pyridin-2-YL)propanoate_H->2-(pyridin-2-yl)propanoic_acid + H2O (Acid/Base) Ethanol Ethanol Ethyl_2-(pyridin-2-YL)propanoate_H->Ethanol + H2O (Acid/Base) Ethyl_2-(pyridin-2-YL)propanoate_O This compound N-oxide Ethyl 2-(1-oxido-pyridin-1-ium-2-yl)propanoate Ethyl_2-(pyridin-2-YL)propanoate_O->N-oxide + [O] Start Prepare Stock Solution Buffer Prepare Buffers (Varying pH) Start->Buffer Incubate Incubate at Constant Temperature Buffer->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate Degradation Rate Analyze->Data End End Data->End

References

Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of ethyl 2-(pyridin-2-yl)propanoate and its related isomers, with a primary focus on the commonly synthesized intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate. This document is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the target compound?

A1: While the query specifies "this compound," a more commonly synthesized and documented intermediate, particularly for pharmaceuticals like Dabigatran etexilate, is Ethyl 3-(pyridin-2-ylamino)propanoate .[1][2][3] This guide will focus on the synthesis of the latter, as detailed in numerous patents and research articles. The methodologies may be adaptable for other isomers.

Q2: What are the typical starting materials for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate?

A2: The most common synthesis route involves the reaction of 2-aminopyridine and ethyl acrylate.[2][4][5][6] Anhydrous ethanol is often used as the solvent.[1][2][4]

Q3: Which catalysts are most effective for this reaction?

A3: The reaction is typically catalyzed by an acid. Trifluoromethanesulfonic acid and glacial acetic acid have been shown to be effective.[1][4][5] Some methods also employ solid-supported Brønsted acids on silica gel or alumina.[6]

Q4: What are the optimal reaction times and temperatures?

A4: Reaction conditions can vary. One common method involves heating in an oil bath at temperatures ranging from 120-160°C for 16-20 hours under a nitrogen atmosphere.[1][2][4] Another approach uses a lower temperature of around 80-85°C with an overnight reaction time of approximately 12 hours.[5]

Q5: What is the expected yield and purity of the final product?

A5: With optimized protocols, yields can range from 80% to 85%.[1] Purity is often reported to be as high as 99% as determined by HPLC.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective catalysisEnsure the catalyst (e.g., trifluoromethanesulfonic acid) is fresh and added correctly. Consider using a supported Brønsted acid on silica gel for easier handling and separation.[6]
Sub-optimal reaction temperatureFor the 2-aminopyridine and ethyl acrylate reaction, ensure the oil bath temperature is maintained between 120-160°C for higher temperature methods or consistently at 80-85°C for lower temperature protocols.[4][5]
Insufficient reaction timeMonitor the reaction's progress using HPLC.[5] Reactions may require 16-24 hours to reach completion.[4][7]
Presence of moistureUse anhydrous ethanol as the solvent and conduct the reaction under a nitrogen atmosphere to prevent side reactions caused by water.[1][2][4]
Formation of Impurities / Side Products Polymerization of ethyl acrylateAdd ethyl acrylate slowly to the reaction mixture. Ensure the reaction temperature does not uncontrollably rise, which can lead to the explosive polymerization of ethyl acrylate.[5]
Incomplete reactionExtend the reaction time and monitor via HPLC until the starting materials are consumed.[5]
Difficulty in Product Isolation and Purification Product remains in the aqueous phase during extractionAfter acidification with HCl, the product will be in the aqueous phase. Ensure the subsequent basification (e.g., with sodium carbonate) is sufficient to neutralize the solution before extracting with an organic solvent like ethyl acetate.[5]
Oily product instead of solid crystalsThe crude product may be an oil. Purification via column chromatography (silica gel or alumina) followed by recrystallization is often necessary.[3][6]
Ineffective recrystallizationA common and effective solvent system for recrystallization is a mixture of petroleum ether and ethyl acetate, with volume ratios ranging from 5:1 to 10:1.[1][4]

Data Summary Tables

Table 1: Optimized Reaction Conditions for Ethyl 3-(pyridin-2-ylamino)propanoate Synthesis

Parameter Condition 1 Condition 2
Reactants 2-Aminopyridine, Ethyl Acrylate2-Aminopyridine, Ethyl Acrylate
Catalyst Trifluoromethanesulfonic acid[1][4]Glacial Acetic Acid[5]
Solvent Anhydrous Ethanol[1][4]None or Anhydrous Ethanol
Temperature 120-160°C (Oil Bath)[1][4]80-85°C[5]
Reaction Time 16-20 hours[1][4]~12 hours (overnight)[5]
Atmosphere Nitrogen protection[1][4]Not specified
Reported Yield 80-85%[1]Not explicitly stated, but implied to be efficient
Reported Purity 99% (HPLC)[1]Monitored by HPLC[5]

Table 2: Purification and Recrystallization Solvents

Purification Step Solvent/Reagent Purpose
Washing / Extraction Petroleum Ether, Ethyl Acetate, DichloromethaneRemoval of non-polar impurities and product extraction.[4][5]
Column Chromatography Silica Gel or AluminaSeparation of the target compound from impurities.[3][6]
Recrystallization Petroleum Ether / Ethyl Acetate (common ratios: 5:1, 8:1, 10:1)To obtain high-purity crystalline product.[1][4]
Reduced Pressure Concentration Not ApplicableRemoval of volatile solvents at low temperatures (35-45°C).[4][6]

Experimental Protocols

Protocol 1: High-Temperature Synthesis using Trifluoromethanesulfonic Acid

This protocol is adapted from patented procedures for synthesizing Ethyl 3-(pyridin-2-ylamino)propanoate.[1][4]

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminopyridine (e.g., 50g) and anhydrous ethanol (e.g., 50mL).

  • Reagent Addition : Stir the mixture until the 2-aminopyridine is mostly dissolved. Add ethyl acrylate (e.g., 56.5 mL).

  • Catalyst Addition : Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the stirring mixture.

  • Reaction : Place the flask under a nitrogen atmosphere and heat it in an oil bath to 120-160°C. Maintain stirring and reflux for 16-20 hours.

  • Work-up : After the reaction is complete, cool the mixture to 35-40°C. Wash the reaction solution with petroleum ether.

  • Concentration : Concentrate the washed solution under reduced pressure (0.09-0.1 MPa) to remove the solvent.

  • Purification : The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., volume ratio of 10:1) and recrystallized to yield white, flaky crystals of the final product.[4]

  • Drying : The crystals are collected by suction filtration and dried.

Visualized Workflows and Logic

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Combine Reactants (2-Aminopyridine, Anhydrous Ethanol) add_acrylate 2. Add Ethyl Acrylate reactants->add_acrylate add_catalyst 3. Add Acid Catalyst (e.g., Trifluoromethanesulfonic Acid) add_acrylate->add_catalyst reaction 4. Heat under Nitrogen (120-160°C, 16-20h) add_catalyst->reaction cool 5. Cool Reaction Mixture reaction->cool wash 6. Wash with Organic Solvent (e.g., Petroleum Ether) cool->wash concentrate 7. Concentrate under Reduced Pressure wash->concentrate recrystallize 8. Recrystallize (Petroleum Ether / Ethyl Acetate) concentrate->recrystallize filter_dry 9. Filter and Dry recrystallize->filter_dry product Final Product: Ethyl 3-(pyridin-2-ylamino)propanoate filter_dry->product

Caption: General experimental workflow for the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

G start Start Troubleshooting: Low Product Yield check_time Was reaction time sufficient? (16-24h, HPLC monitored) start->check_time check_temp Was temperature correct? (e.g., 120-160°C) check_time->check_temp Yes solution_time Solution: Increase reaction time and monitor with HPLC. check_time->solution_time No check_reagents Are reagents/catalyst fresh and anhydrous? check_temp->check_reagents Yes solution_temp Solution: Verify thermometer accuracy and adjust heating. check_temp->solution_temp No solution_reagents Solution: Use fresh catalyst, anhydrous solvent, and N2 atmosphere. check_reagents->solution_reagents No end_issue If issue persists, consider alternative synthetic route. check_reagents->end_issue Yes

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Synthesis of Ethyl 2-(pyridin-2-YL)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(pyridin-2-YL)propanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound, focusing on practical solutions for laboratory and pilot plant settings.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. - Side Reactions: Formation of C4-alkylated isomer, over-alkylation, or polymerization. - Product Degradation: Instability of the product under reaction or work-up conditions. - Loss during Work-up: Inefficient extraction or purification.- Monitor reaction progress by HPLC or GC to ensure completion. - Optimize reaction temperature and catalyst loading in small-scale experiments before scaling up. - Employ a pyridine N-oxide strategy to enhance C2 selectivity. - Consider a transition-metal-free approach using 1,1-diborylalkanes for improved regioselectivity. - Perform a thorough extraction and consider back-extraction to recover the product. - Use milder purification techniques if product degradation is suspected.
Poor Regioselectivity (High C4-isomer) - Reaction Mechanism: Direct alkylation of pyridine often yields a mixture of C2 and C4 isomers.[1] - Steric Hindrance: The directing effect of the nitrogen atom can be overcome by sterically demanding reagents.- Pyridine N-Oxide Intermediate: Synthesize the pyridine N-oxide derivative first, which strongly directs alkylation to the C2 position. The N-oxide can then be reduced. - Directed Ortho Metalation (DoM): Use a directing group to facilitate lithiation or metallation at the C2 position, followed by reaction with an electrophile. - Catalyst Selection: For cross-coupling reactions, the choice of ligand is crucial for regioselectivity.
Difficult Purification - Similar Polarity of Isomers: The C2 and C4 isomers can have very similar polarities, making chromatographic separation challenging on a large scale. - Persistent Impurities: Starting materials or byproducts that are difficult to remove. - Product Oiling Out: The product may not crystallize easily.- Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen to move the product between aqueous and organic phases, leaving non-basic impurities behind.[2] - Crystallization: Develop a robust crystallization procedure. Screen various solvents and solvent mixtures. Seeding may be necessary to induce crystallization. - Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method for large quantities.[3][4]
Runaway Reaction - Exothermic Reaction: Alkylation reactions can be exothermic. Poor heat dissipation on a larger scale can lead to a rapid temperature increase.- Calorimetry Studies: Perform reaction calorimetry (e.g., using RC1) to understand the heat of reaction and the rate of heat evolution before scaling up. - Controlled Addition: Add the alkylating agent slowly to control the reaction rate and temperature. - Adequate Cooling: Ensure the reactor has sufficient cooling capacity for the intended scale. - Dilution: Running the reaction at a lower concentration can help to manage the exotherm.
Discoloration of Final Product - Trace Metal Impurities: Residual palladium or other transition metals from coupling reactions. - Oxidation/Degradation: Air sensitivity of the product or impurities.- Metal Scavengers: Treat the product solution with a metal scavenger (e.g., activated carbon, silica-based scavengers). - Inert Atmosphere: Conduct the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges include:

  • Regioselectivity: Achieving selective alkylation at the C2 position of the pyridine ring over the C4 position is a significant hurdle. Direct alkylation often leads to mixtures of isomers which are difficult to separate on a large scale.[1]

  • Reaction Control: Managing the exothermicity of the alkylation reaction is critical to prevent runaway reactions, especially at an industrial scale.

  • Purification: Separating the desired C2 isomer from the C4 isomer and other process-related impurities can be complex and require specialized techniques like fractional distillation or multi-step crystallization.

  • Handling of Reagents: Some reagents used in advanced synthetic routes, such as organolithium compounds, are pyrophoric and require specialized handling procedures for large-scale use.

Q2: Which synthetic route is most promising for large-scale production?

A2: A promising route for large-scale synthesis involves the use of a pyridine N-oxide intermediate . This strategy generally provides high regioselectivity for the C2 position. The N-oxide is typically activated, followed by the introduction of the alkyl group, and then a final deoxygenation step. While this adds steps to the synthesis, the improved selectivity and easier purification often make it more economically viable on a larger scale.

Q3: How can I effectively remove the C4-isomer impurity?

A3: Removing the C4-isomer can be challenging due to its similar physical properties to the desired C2 product. On a large scale, fractional distillation under reduced pressure is often the most effective method, provided the product is thermally stable. Alternatively, developing a highly specific crystallization process where the desired C2 isomer crystallizes out, leaving the C4 isomer in the mother liquor, can be a viable and scalable approach.

Q4: Are there any specific safety precautions I should take when running this synthesis at scale?

A4: Yes, several safety precautions are crucial:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA to identify potential hazards, such as thermal runaway, pressure buildup, and exposure to hazardous materials.

  • Material Compatibility: Ensure all reactor materials and equipment are compatible with the reagents and reaction conditions.

  • Emergency Procedures: Have clear and well-practiced emergency procedures in place for events like cooling failure or unexpected pressure increases.

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.

Q5: What analytical methods are recommended for in-process control and final product analysis?

A5: For in-process control, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to monitor the consumption of starting materials and the formation of the product and byproducts. For final product analysis, a combination of techniques should be used to confirm identity and purity, including NMR spectroscopy (¹H and ¹³C) , mass spectrometry , and elemental analysis . Purity should be quantified using a validated HPLC or GC method.

Quantitative Data Summary

The following table summarizes typical yield and reaction times for different synthetic approaches to 2-alkylated pyridines. Note that specific yields for this compound may vary.

Method Key Reagents Typical Yield (%) Typical Reaction Time (h) Key Advantages Key Disadvantages
Direct Alkylation with Organolithiums Pyridine, Organolithium Reagent40-602-6Fewer stepsPoor regioselectivity, pyrophoric reagents
Pyridine N-Oxide Activation Pyridine N-oxide, Alkylating Agent70-9012-24 (multi-step)High C2-regioselectivityAdditional synthesis and reduction steps
Transition-Metal-Free C2-Alkylation Pyridine N-oxide, 1,1-Diborylalkanes60-8012-18Good C2-selectivity, avoids transition metalsCost and availability of boryl reagents
Visible-Light Photoredox Catalysis Pyridine N-oxide, Alkylating Agent, Photocatalyst65-858-16Mild reaction conditionsRequires specialized photoreactor equipment for scale-up

Experimental Protocols

Key Experiment: C2-Alkylation via Pyridine N-Oxide Intermediate

This protocol provides a general methodology for the C2-alkylation of pyridine using an N-oxide intermediate, adapted for scale-up considerations.

Step 1: Synthesis of Pyridine-N-oxide

  • Charging: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge pyridine and a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water).

  • Reagent Addition: Slowly add hydrogen peroxide (30-35% aqueous solution) to the reactor while maintaining the temperature between 60-70°C. The addition should be controlled to manage the exotherm.

  • Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Cool the reaction mixture and neutralize the excess acetic acid with a base (e.g., sodium carbonate or sodium hydroxide solution) while keeping the temperature below 30°C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain pyridine N-oxide.

Step 2: C2-Alkylation of Pyridine N-oxide

  • Activation: To a dry reactor under an inert atmosphere (nitrogen), charge the pyridine N-oxide and a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile). Cool the mixture to 0-5°C.

  • Reagent Addition: Slowly add an activating agent (e.g., acetic anhydride or trifluoroacetic anhydride) while maintaining the low temperature.

  • Nucleophile Addition: Prepare a solution of the nucleophile for the propanoate side chain (e.g., a Reformatsky reagent like ethyl 2-bromoacetate and zinc, or a pre-formed enolate of ethyl acetate) and add it to the activated pyridine N-oxide solution at a controlled rate, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by HPLC.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Separate the layers and extract the aqueous phase with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry, and concentrate. The crude product is then taken to the deoxygenation step.

Step 3: Deoxygenation to this compound

  • Setup: Charge the crude product from the previous step into a reactor with a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add a reducing agent (e.g., PCl₃, or for a cleaner reduction, a catalytic amount of a palladium catalyst and a hydrogen source like formic acid or hydrogen gas).

  • Reaction: Heat the reaction mixture as required (e.g., 50-80°C) and monitor for the disappearance of the N-oxide.

  • Work-up and Purification: After completion, cool the reaction, filter off any solids, and neutralize if necessary. Perform an aqueous work-up followed by extraction. The final product is purified by fractional distillation under reduced pressure or crystallization.

Visualizations

experimental_workflow Experimental Workflow for C2-Alkylation via Pyridine N-Oxide cluster_0 Step 1: N-Oxidation cluster_1 Step 2: C2-Alkylation cluster_2 Step 3: Deoxygenation & Purification Pyridine Pyridine Oxidation Oxidation (H₂O₂, Acetic Acid) Pyridine->Oxidation Pyridine_N_Oxide Pyridine N-Oxide Oxidation->Pyridine_N_Oxide Activation Activation (e.g., Ac₂O) Pyridine_N_Oxide->Activation Alkylation Alkylation with Propanoate Nucleophile Activation->Alkylation Alkylated_N_Oxide 2-Alkylated Pyridine N-Oxide Alkylation->Alkylated_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃ or Pd/H₂) Alkylated_N_Oxide->Deoxygenation Purification Purification (Distillation/Crystallization) Deoxygenation->Purification Final_Product This compound Purification->Final_Product troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (HPLC/GC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Catalyst Activity Incomplete->Optimize Check_Side_Products Analyze for Side Products (e.g., C4-isomer) Complete->Check_Side_Products Side_Products_High High Level of Side Products Check_Side_Products->Side_Products_High Yes Side_Products_Low Low Level of Side Products Check_Side_Products->Side_Products_Low No Improve_Selectivity Improve Regioselectivity: - Use N-Oxide Route - Change Catalyst/Ligand Side_Products_High->Improve_Selectivity Investigate_Workup Investigate Work-up & Purification - Check Extraction Efficiency - Analyze Mother Liquor Side_Products_Low->Investigate_Workup Product_Loss Product Loss During Work-up Investigate_Workup->Product_Loss Improve_Purification Optimize Purification: - Adjust Extraction pH - Develop Crystallization - Consider Distillation Product_Loss->Improve_Purification

References

Technical Support Center: Reaction Monitoring of Ethyl 2-(pyridin-2-YL)propanoate by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 2-(pyridin-2-YL)propanoate by HPLC.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of the synthesis of this compound.

Problem 1: Poor Peak Shape (Tailing) for this compound

Symptoms:

  • The peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak.

  • Difficulty in accurately integrating the peak area.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols: The basic pyridine nitrogen of your analyte can interact with acidic silanol groups on the surface of standard silica-based C18 columns, causing peak tailing.[1][2][3]Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping chemically modifies the residual silanol groups, minimizing these unwanted interactions.[2] Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). At this pH, the silanol groups are protonated and less likely to interact with the analyte.[1] Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or a polar-embedded group (PEG) column can offer alternative selectivity and reduce tailing for basic compounds. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.
Mobile Phase pH is Close to Analyte's pKa: If the mobile phase pH is near the pKa of the pyridine moiety, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered to maintain a consistent pH. A buffer concentration of 10-25 mM is typically sufficient.[4]
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak fronting or tailing.[2]Dilute the Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.[2]
Problem 2: Inconsistent Retention Times

Symptoms:

  • The retention time for your analyte and other components shifts between injections.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.
Mobile Phase Composition Changes: The mobile phase composition is changing over time due to evaporation of the more volatile component (usually the organic solvent).Keep Mobile Phase Bottles Capped: Ensure mobile phase reservoirs are tightly sealed. Prepare Fresh Mobile Phase Daily: To ensure consistency, prepare a fresh mobile phase at the beginning of each day.
Pump Malfunction: The HPLC pump is not delivering a consistent flow rate.Purge the Pump: Purge the pump to remove any air bubbles. Check for Leaks: Inspect all fittings and connections for any signs of leaks.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.Use a Column Oven: If available, use a column oven to maintain a constant temperature for the column.
Problem 3: Ghost Peaks in the Chromatogram

Symptoms:

  • Unexpected peaks appear in the chromatogram, especially in blank runs.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents: Impurities in the solvents used to prepare the mobile phase or samples.Use HPLC-Grade Solvents: Always use high-purity, HPLC-grade solvents and water. Filter Mobile Phase: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use.
Sample Carryover: Residual sample from a previous injection is eluted in the current run.Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to thoroughly clean the injection needle between injections. Inject a Blank: Run a blank injection (mobile phase or sample solvent) after a concentrated sample to check for carryover.
Degradation of the Analyte: The analyte may be degrading in the sample vial over time.Use a Thermostatted Autosampler: If the analyte is known to be unstable, use a cooled autosampler. Prepare Samples Fresh: Analyze samples as soon as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring the synthesis of this compound?

A1: A good starting point for method development would be a reversed-phase HPLC method. Based on methods for similar compounds, you can begin with the following parameters and optimize as needed.[5]

Q2: My baseline is noisy. What should I do?

A2: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly and purge the pump.

  • Contaminated mobile phase: Prepare fresh mobile phase with HPLC-grade solvents.

  • Detector issues: Ensure the detector lamp is warmed up and functioning correctly. Check for leaks in the flow cell.

Q3: I am not seeing any peaks, or the peaks are very small.

A3: This could be due to:

  • Injection issue: Ensure the autosampler is correctly aspirating and injecting your sample. Check the injection volume.

  • Detector settings: Verify that the detector is set to the correct wavelength for your analyte. A UV scan of this compound would determine its absorbance maximum.

  • Sample concentration: The concentration of your analyte may be too low to be detected. Try injecting a more concentrated sample or a standard of known concentration.

  • Sample solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent.

Q4: How can I identify the peaks for my starting materials and product?

A4: To positively identify your peaks, you should:

  • Inject standards: Prepare and inject individual standards of your starting materials (e.g., 2-aminopyridine and ethyl acrylate) and, if available, a purified standard of this compound.

  • Spike your sample: Add a small amount of a known standard to your reaction mixture and inject it. The peak corresponding to the added standard should increase in area.

Q5: What are some potential byproducts I should look for in my reaction mixture?

A5: In the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, from 2-aminopyridine and ethyl acrylate, potential impurities could include unreacted starting materials and side-products from undesired reactions. For your synthesis, you should monitor for the disappearance of starting material peaks and the appearance of the product peak. Any other significant peaks that appear during the reaction could be byproducts or intermediates.

Experimental Protocol: HPLC Monitoring of this compound Synthesis

This protocol provides a general starting point for monitoring the synthesis of this compound. Optimization may be required based on your specific reaction conditions and available instrumentation.

1. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System: Agilent 1260 Infinity II or equivalent
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped C18 column
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detector: UV-Vis Diode Array Detector (DAD)
Detection Wavelength: 260 nm (This should be optimized based on the UV spectrum of the analyte)

2. Sample Preparation:

  • At various time points during your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 water:acetonitrile). This will stop the reaction and prepare the sample for HPLC analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Label the vial with the reaction time point.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject standards of your starting materials and product (if available) to determine their retention times.

  • Inject your time-point samples in chronological order.

  • After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.

4. Data Analysis:

  • Integrate the peak areas for the starting materials and the product in each chromatogram.

  • Calculate the percentage conversion of the starting material and the formation of the product over time. This can be done by monitoring the decrease in the peak area of the limiting starting material and the increase in the peak area of the product.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_baseline Baseline/Peak Issues cluster_end Resolution start HPLC Problem Encountered peak_tailing Peak Tailing? start->peak_tailing check_column Use End-Capped Column peak_tailing->check_column Yes rt_shift Inconsistent Retention Times? peak_tailing->rt_shift No adjust_ph Adjust Mobile Phase pH check_column->adjust_ph dilute_sample Dilute Sample adjust_ph->dilute_sample resolved Problem Resolved dilute_sample->resolved equilibrate Increase Equilibration Time rt_shift->equilibrate Yes ghost_peaks Ghost Peaks or Noisy Baseline? rt_shift->ghost_peaks No fresh_mp Prepare Fresh Mobile Phase equilibrate->fresh_mp check_pump Check Pump and Connections fresh_mp->check_pump check_pump->resolved use_hplc_grade Use HPLC-Grade Solvents ghost_peaks->use_hplc_grade Yes ghost_peaks->resolved No needle_wash Implement Needle Wash use_hplc_grade->needle_wash degas_mp Degas Mobile Phase needle_wash->degas_mp degas_mp->resolved

Caption: Troubleshooting workflow for common HPLC issues.

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start_reaction Start Synthesis Reaction take_aliquot Withdraw Aliquot at Time Points start_reaction->take_aliquot quench Quench and Dilute Sample take_aliquot->quench filter_sample Filter Sample quench->filter_sample inject_sample Inject Sample into HPLC filter_sample->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conversion Calculate % Conversion integrate_peaks->calculate_conversion calculate_conversion->take_aliquot Continue Monitoring end_analysis End calculate_conversion->end_analysis Reaction Complete

Caption: Workflow for HPLC reaction monitoring.

References

Validation & Comparative

A Comparative Guide to Pyridine Derivatives in Synthesis: Spotlight on Ethyl 2-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2-(pyridin-2-yl)propanoate and other pyridine derivatives in the context of chemical synthesis, with a focus on their application as ligands in catalysis. Due to the limited availability of direct comparative experimental data for this compound, this guide draws on data from structurally related pyridine derivatives to illustrate their performance in key synthetic transformations.

Introduction to Pyridine Derivatives in Synthesis

Pyridine and its derivatives are a cornerstone of modern organic and medicinal chemistry. The nitrogen atom in the pyridine ring imparts unique electronic properties, rendering these compounds valuable as catalysts, ligands for transition metals, and versatile building blocks for pharmaceuticals and functional materials.[1][2] The diverse biological activities of pyridine-containing molecules, including their roles as inhibitors of signaling pathways crucial in cancer and inflammatory diseases, underscore their importance in drug discovery.[3][4]

Synthesis of this compound and Related Derivatives

In contrast, detailed protocols for the synthesis of the structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate , are well-documented. This compound is a key intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.[5][6]

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate[6]

This one-step synthesis involves the reaction of 2-aminopyridine with ethyl acrylate.

Reaction Scheme:

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 2-aminopyridine and anhydrous ethanol.

  • Add ethyl acrylate to the mixture. The molar ratio of 2-aminopyridine to ethyl acrylate is typically between 1:1 and 1:2.

  • Add trifluoromethanesulfonic acid as a catalyst, typically 5-10 mol% with respect to ethyl acrylate.

  • Heat the reaction mixture in an oil bath to a temperature of 120-160 °C and maintain for 16-20 hours.

  • After the reaction is complete, cool the mixture and wash with an organic solvent such as petroleum ether.

  • Concentrate the washed solution under reduced pressure.

  • The crude product is then purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white crystalline Ethyl 3-(pyridin-2-ylamino)propanoate.

Reported Yields: 80-85%[6]

Performance Comparison of Pyridine Derivatives as Ligands in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand for the palladium catalyst is critical for the reaction's efficiency, selectivity, and scope. Pyridine derivatives are frequently employed as ligands in these reactions. The following tables summarize experimental data comparing the performance of various pyridine-based ligands in Suzuki-Miyaura coupling reactions.

Table 1: Comparison of Pyridine-Based Ligands in the Suzuki-Miyaura Coupling of 4-bromoanisole and phenylboronic acid

LigandCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
2-(di-tert-butylphosphino)biphenylPd(OAc)₂Toluene100298[7]
2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)Pd(OAc)₂Toluene100297[7]
5-Bromo-2-methylpyridin-3-amine derivative Pd(PPh₃)₄ / K₃PO₄1,4-dioxane/H₂O901875-92[8]

Table 2: Comparison of Reaction Conditions for the Synthesis of 3,5-dichloro-2-arylpyridines via Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst SystemSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂WaterNa₂CO₃80195[9]
4-Methylphenylboronic acidPd(OAc)₂WaterNa₂CO₃80196[9]
4-Methoxyphenylboronic acidPd(OAc)₂WaterNa₂CO₃80198[9]

The data indicates that the electronic and steric properties of the pyridine ligand significantly influence the catalytic activity. For instance, in the coupling of 3,5-dichloropyridazine, ligand tuning can even alter the regioselectivity of the reaction.[10]

Pyridine Derivatives in Drug Development: Targeting Signaling Pathways

Pyridine moieties are prevalent in a vast number of FDA-approved drugs and clinical candidates.[3] Their ability to interact with biological targets makes them attractive scaffolds for the design of enzyme inhibitors and receptor modulators. Two key signaling pathways where pyridine derivatives have shown significant therapeutic potential are the Hedgehog and JAK-STAT pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several types of cancer.[1] Small molecule inhibitors targeting this pathway are therefore of great interest in oncology. Several pyridine-containing compounds have been developed as Hh pathway inhibitors.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU GLI GLI SUFU->GLI Target Genes Target Gene Expression GLI->Target Genes Pyridine Inhibitor Pyridine-based Inhibitor Pyridine Inhibitor->SMO

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in the immune system.[4] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutics, with many containing a pyridine core.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Target Genes Target Gene Expression STAT->Target Genes Translocation Pyridine Inhibitor Pyridine-based Inhibitor Pyridine Inhibitor->JAK

Conclusion

Pyridine derivatives are a versatile and indispensable class of compounds in synthetic chemistry and drug discovery. While direct comparative data for this compound is scarce, the broader family of pyridine derivatives demonstrates a wide range of applications and performance characteristics, particularly as ligands in transition metal catalysis. The ability to fine-tune the steric and electronic properties of the pyridine ring allows for the optimization of reaction conditions and outcomes. Furthermore, the prevalence of the pyridine scaffold in bioactive molecules highlights its continued importance in the development of novel therapeutics targeting critical signaling pathways. Future research into the specific applications and comparative performance of less-studied derivatives like this compound could unveil new opportunities in synthesis and medicinal chemistry.

References

Comparative Analysis of the Biological Activity of Ethyl 2-(pyridin-2-YL)propanoate and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of ethyl 2-(pyridin-2-yl)propanoate and its structurally related analogues. The primary biological activities identified in the scientific literature for this class of compounds are herbicidal and antimicrobial. Due to a lack of published experimental data on the specific biological activity of this compound, this guide focuses on the experimentally determined activities of its key analogues.

Herbicidal Activity

Analogues of this compound, specifically those belonging to the aryloxyphenoxypropionate (APP) class, have demonstrated significant herbicidal properties. These compounds are effective against monocotyledonous weeds.

A notable study synthesized a series of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates and acetates and evaluated their herbicidal effects on barnyard grass (Echinochloa crus-galli) and rape (Brassica napus).[1] One of the most potent analogues identified was Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) .

Comparative Herbicidal Efficacy

The herbicidal activity of compound B5 was found to be comparable to the commercial herbicide fluazifop-methyl, indicating its potential as a lead compound for the development of new herbicides.[1]

CompoundTest SpeciesInhibition Rate (%) at 150 g/ha
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) Barnyard Grass95
Fluazifop-methyl (Commercial Standard)Barnyard Grass98
Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) Rape15
Fluazifop-methyl (Commercial Standard)Rape10
Mechanism of Action: ACCase Inhibition

Aryloxyphenoxypropionate herbicides act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in the chloroplasts of susceptible grass species.[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. Inhibition of this enzyme disrupts the production of new membranes, leading to a cessation of growth and eventual death of the weed.

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; fatty_acids [label="Fatty Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; membranes [label="Cell Membranes", fillcolor="#F1F3F4", fontcolor="#202124"]; growth [label="Plant Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; herbicide [label="this compound Analogues\n(e.g., Aryloxyphenoxypropionates)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; accase [label="Acetyl-CoA Carboxylase\n(ACCase)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> accase [label=" Bicarbonate, ATP", fontsize=8]; accase -> malonyl_coa; malonyl_coa -> fatty_acids; fatty_acids -> membranes; membranes -> growth; herbicide -> accase [label=" Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Figure 1: Mechanism of action of aryloxyphenoxypropionate herbicides via inhibition of ACCase.

Experimental Protocols

Herbicidal Activity Assay

The herbicidal activity of the compounds was evaluated in a greenhouse setting.[1][2] Seeds of the test plants (e.g., barnyard grass and rape) were sown in plastic pots containing a sandy loam soil. After emergence, the seedlings were thinned to a uniform number per pot. The test compounds were dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-20) to the desired concentrations. The solutions were then sprayed uniformly onto the seedlings at the 2-3 leaf stage. The plants were returned to the greenhouse and watered daily. After a period of 25 days, the herbicidal effect was assessed by visual observation of the percentage of growth inhibition compared to a control group treated only with the solvent and surfactant solution.[2]

Antimicrobial Activity

Analogues of this compound, particularly those with a quinoline scaffold, have demonstrated notable antimicrobial activity. A study on novel substituted ethyl 2-(quinolin-4-yl)-propanoates revealed their efficacy against a panel of bacteria and fungi.[3][4]

Comparative Antimicrobial Efficacy (MIC µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for several ethyl 2-(quinolin-4-yl)-propanoate analogues against various microorganisms.[3]

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansH. pylori
Ethyl 2-(7-fluoroquinolin-4-yl)propanoate>10050>100>100>10012.5
Ethyl 2-(6-chloroquinolin-4-yl)propanoate5025>100>100506.25
Ethyl 2-(8-bromoquinolin-4-yl)propanoate2512.550100256.25
Ethyl 2-(6-methylquinolin-4-yl)propanoate12.56.25255012.53.12
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the quinoline compounds was determined using a broth microdilution method.[3]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to an early logarithmic phase of growth. The cultures were then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution were prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi. For H. pylori, incubation was carried out for up to 7 days under microaerobic conditions.[3]

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed. A control well containing only the medium and inoculum, and a solvent control (DMSO) were included to ensure the validity of the results.[3]

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture Microorganisms\n(Bacteria/Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inoculum [label="Prepare Standardized\nInoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_compounds [label="Prepare Serial Dilutions\nof Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; inoculate [label="Inoculate Microtiter Plates", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate Plates\n(24-48h at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; read_results [label="Read Results and\nDetermine MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> culture; culture -> prepare_inoculum; prepare_compounds -> inoculate; prepare_inoculum -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end; } .dot Figure 2: General experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental data on the biological activity of this compound is currently limited in the public domain, the analysis of its analogues provides valuable insights into the potential therapeutic and agrochemical applications of this chemical scaffold. The herbicidal activity of the aryloxyphenoxypropionate analogues, through the inhibition of ACCase, highlights a promising avenue for the development of new weed management agents. Similarly, the antimicrobial properties of the quinoline-based analogues suggest their potential as lead structures for the development of novel antibacterial and antifungal drugs. Further research is warranted to synthesize and evaluate the biological activity of this compound itself to establish a baseline for structure-activity relationship studies and to fully explore the potential of this class of compounds.

References

Purity Analysis of Ethyl 2-(pyridin-2-YL)propanoate: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of Ethyl 2-(pyridin-2-YL)propanoate, a key building block in pharmaceutical synthesis. We will explore the experimental protocol for GC-MS, compare its performance with High-Performance Liquid Chromatography (HPLC), and present supporting data in a clear, comparative format.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment depends on factors such as the volatility of the compound, the nature of potential impurities, and the desired level of sensitivity and specificity. Both GC-MS and HPLC are powerful chromatographic techniques widely used for this purpose.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity in the liquid phase, with various detection methods (e.g., UV-Vis).
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wider range of compounds, including non-volatile and thermally labile ones.
Sensitivity High sensitivity, capable of detecting trace impurities.Sensitivity is detector-dependent but generally high.
Specificity Highly specific due to mass spectral data, allowing for positive identification of impurities.Specificity can be enhanced with detectors like Diode Array (DAD) or Mass Spectrometry (LC-MS).
Typical Purity >98% (GC)[1]>98.5%[2]
Common Impurities Starting materials (e.g., 2-bromopyridine), residual solvents, and by-products from synthesis.Unreacted starting materials, isomers, and degradation products.

Experimental Protocols

A robust and validated analytical method is crucial for accurate purity determination. Below are detailed protocols for both GC-MS and a comparative HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 10 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods used for the analysis of similar pyridine derivatives.

1. Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 Separation Module or equivalent.

  • Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is assessed by the area percentage of the main peak relative to the total peak area in the chromatogram.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify calculate Purity Calculation (% Area) integrate->calculate report report calculate->report Final Purity Report

GC-MS Experimental Workflow for Purity Analysis.

Method_Comparison cluster_attributes cluster_methods Volatility Volatility Requirement Specificity Identification Specificity Sensitivity Detection Limit Universality Compound Applicability GCMS GC-MS GCMS->Volatility High GCMS->Specificity High (Mass Spectra) GCMS->Sensitivity High GCMS->Universality Limited to Volatiles HPLC HPLC HPLC->Volatility Low HPLC->Specificity Moderate to High (with DAD/MS) HPLC->Sensitivity High HPLC->Universality Broad

Comparison of GC-MS and HPLC Attributes.

Conclusion

Both GC-MS and HPLC are suitable and powerful techniques for the purity analysis of this compound. GC-MS offers superior specificity for the identification of volatile impurities due to the structural information provided by mass spectrometry. HPLC, on the other hand, is a more versatile technique applicable to a broader range of potential non-volatile impurities and degradation products. The choice between these methods will depend on the specific requirements of the analysis, including the expected impurity profile and the available instrumentation. For routine quality control where the impurity profile is well-characterized, HPLC may be more efficient. For in-depth impurity profiling and identification, GC-MS is the method of choice.

References

Cross-referencing "Ethyl 2-(pyridin-2-YL)propanoate" spectral data with databases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to cross-referencing spectral data for Ethyl 2-(pyridin-2-yl)propanoate against spectral databases and isomeric alternatives.

This guide provides a comparative analysis of the spectral data for this compound and its structural isomer, Ethyl 3-(pyridin-2-yl)propanoate. Due to the limited availability of experimental spectral data for this compound, this guide utilizes predicted spectral data for comparison. This scenario mirrors a common challenge in research where novel or less-common compounds may lack extensive experimental characterization, necessitating reliance on theoretical data and comparison with well-characterized analogs.

Workflow for Spectral Data Cross-Referencing

The following diagram outlines the systematic process for acquiring, analyzing, and cross-referencing spectral data for a chemical compound.

A Compound Synthesis or Isolation B Spectroscopic Analysis (NMR, IR, MS) A->B C Data Processing and Peak Picking B->C D Database Search (e.g., SDBS, PubChem) C->D H In-silico Prediction of Spectra C->H E Comparison with Literature/Reference Data D->E F Structural Isomer Comparison D->F G Structure Verification or Elucidation E->G F->G H->E

Workflow for Spectral Data Analysis and Verification.

Comparative Spectral Data

The following tables summarize the available predicted spectral data for this compound and the experimental spectral data for the comparator compound, Ethyl 3-(pyridin-2-yl)propanoate.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
CompoundProton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
This compound Pyridine-H7.2-8.5N/A
CH (propanoate)~3.8N/A
CH₂ (ethyl)~4.1N/A
CH₃ (propanoate)~1.5N/A
CH₃ (ethyl)~1.2N/A
Ethyl 3-(pyridin-2-yl)propanoate Pyridine-HN/A8.53, 7.63, 7.20, 7.15
CH₂ (adjacent to pyridine)N/A3.19
CH₂ (adjacent to ester)N/A2.91
CH₂ (ethyl)N/A4.12
CH₃ (ethyl)N/A1.22

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
CompoundCarbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
This compound C=O~173N/A
Pyridine-C121-160N/A
CH (propanoate)~50N/A
CH₂ (ethyl)~61N/A
CH₃ (propanoate)~18N/A
CH₃ (ethyl)~14N/A
Ethyl 3-(pyridin-2-yl)propanoate C=ON/A172.4
Pyridine-CN/A160.0, 149.3, 136.6, 123.4, 121.5
CH₂ (adjacent to pyridine)N/A35.5
CH₂ (adjacent to ester)N/A31.0
CH₂ (ethyl)N/A60.5
CH₃ (ethyl)N/A14.2

Note: Predicted data is based on computational models and may differ from experimental values.

Table 3: IR Spectral Data (Predicted vs. Experimental)
CompoundFunctional GroupPredicted IR Absorption (cm⁻¹)Experimental IR Absorption (cm⁻¹)
This compound C=O (Ester)~1735N/A
C-O (Ester)~1200-1100N/A
C=N, C=C (Aromatic)~1600-1450N/A
Ethyl 3-(pyridin-2-yl)propanoate C=O (Ester)N/A1732
C-O (Ester)N/A1178
C=N, C=C (Aromatic)N/A1593, 1570, 1475, 1437

Note: Predicted data is based on computational models and may differ from experimental values.

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
CompoundIonPredicted m/zExperimental m/z
This compound [M]+•179.09N/A
Ethyl 3-(pyridin-2-yl)propanoate [M]+•N/A179

Note: Predicted data is based on computational models and may differ from experimental values. [M]+• refers to the molecular ion.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation : For a typical ¹H NMR spectrum of a small molecule (less than 1000 g/mol ), dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.[1] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]

  • Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse sequence is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), the relaxation delay (e.g., 1-2 seconds), and the acquisition time (e.g., 2-4 seconds).

    • ¹³C NMR : A proton-decoupled pulse sequence is standard to ensure that all carbon signals appear as singlets.[2] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[2]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used for referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For Liquid Samples (Neat)

  • Sample Preparation : Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[3]

  • Instrument Setup : Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition : Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[4]

  • Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound. The x-axis represents the wavenumber (cm⁻¹) and the y-axis represents the percent transmittance.

Mass Spectrometry (MS)

Electron Ionization (EI)

  • Sample Introduction : The sample can be introduced into the ion source via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).[5] For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization : In the ion source, the sample is vaporized by heating. The gaseous molecules are then bombarded by a beam of high-energy electrons (typically 70 eV).[5][6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[6]

  • Fragmentation : The excess energy from the electron bombardment often causes the molecular ion to fragment into smaller, characteristic ions.[5][6]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Structural Comparison and Data Interpretation

The structural differences between this compound and Ethyl 3-(pyridin-2-yl)propanoate lead to distinct predicted and observed spectral features.

cluster_0 This compound cluster_1 Ethyl 3-(pyridin-2-yl)propanoate struct1      N     // \n    |   C-CH(CH3)-C(=O)O-CH2-CH3      //      CH note1 Key Difference: Position of the propanoate group relative to the pyridine nitrogen. struct2      N     // \n    |   C-CH2-CH2-C(=O)O-CH2-CH3      //      CH

Structural Comparison of Isomers.
  • ¹H NMR : The key differentiator in the ¹H NMR spectra is the splitting pattern and chemical shift of the protons on the propanoate chain. In this compound, a methine (CH) group is directly attached to the chiral center, which would appear as a quartet, coupled to the adjacent methyl group. For Ethyl 3-(pyridin-2-yl)propanoate, two methylene (CH₂) groups are present, which would appear as two distinct triplets, assuming coupling to each other.

  • ¹³C NMR : The chemical shifts of the carbon atoms in the propanoate chain will also differ significantly due to their proximity to the pyridine ring. The carbon of the chiral center in the "2-" isomer will have a different chemical shift compared to the methylene carbons in the "3-" isomer.

  • IR : While the C=O and C-O stretching frequencies of the ester group are expected to be similar, subtle shifts may be observed due to the different electronic environments. The fingerprint region (below 1500 cm⁻¹) would likely show more significant differences.

  • MS : The molecular ion peak will be the same for both isomers (m/z = 179). However, the fragmentation patterns upon electron ionization are expected to differ due to the different bond connectivities, providing a means of differentiation. For instance, the "2-" isomer might show a more prominent fragmentation at the bond between the chiral carbon and the pyridine ring.

References

A Comparative Guide to the Biological Evaluation of Ethyl 2-(pyridin-2-YL)propanoate and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological efficacy of Ethyl 2-(pyridin-2-YL)propanoate. Due to the limited publicly available biological assay data for this specific compound, this guide draws upon the well-established activities of the broader class of pyridine derivatives to propose a comprehensive evaluation strategy. The information presented here is intended to guide researchers in designing and interpreting biological assays for this compound and its analogues.

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[3][4] Therefore, a systematic evaluation of this compound would involve screening it across a panel of assays relevant to these therapeutic areas.

Table 1: Comparative Biological Activities of Pyridine Derivatives

This table summarizes the reported biological activities of various pyridine-containing compounds, providing a basis for hypothesizing the potential efficacy of this compound.

Compound Class/Derivative Biological Activity Key Findings (IC₅₀/EC₅₀/MIC) Therapeutic Area
Thioalkyl Pyridine DerivativesPsychotropic (Anxiolytic, Antidepressant)Anxiolytic activity four times greater than diazepam for some derivatives.[5]Neuropsychiatry
Pyridine-2,5-dicarboxylate EstersAnti-TrypanosomatidIC₅₀ ≤ 56.68 µM against Trypanosoma cruzi.[6]Infectious Diseases
Arylpyridin-2-yl Guanidine DerivativesMSK1 InhibitionNovel MSK1 inhibitors with potential for asthma treatment.Inflammation/Respiratory
General Pyridine DerivativesAntiproliferativeIC₅₀ values vary widely depending on the cell line and specific substitutions.[3]Oncology
General Pyridine DerivativesAntimicrobial (Antibacterial, Antifungal)Broad-spectrum activity against Gram-positive and Gram-negative bacteria.[4]Infectious Diseases

Experimental Protocols

Below are detailed methodologies for key experiments that should be conducted to evaluate the biological efficacy of this compound.

1. Antiproliferative Activity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) for selectivity.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

  • Microbial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Methodology:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive (microbe without compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

3. In Vitro Kinase Inhibition Assay

  • Objective: To assess the ability of the compound to inhibit specific protein kinases, which are often dysregulated in diseases like cancer and inflammation.

  • Target Kinases: A panel of relevant kinases (e.g., receptor tyrosine kinases, serine/threonine kinases).

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

    • Incubate the reaction at room temperature for the recommended time.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • The amount of light generated is proportional to the kinase activity. Calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the potential mechanisms and experimental processes is crucial for understanding the compound's evaluation.

G cluster_0 Hypothesized Signaling Pathway Inhibition Compound This compound Target Potential Kinase Target (e.g., MSK1, EGFR) Compound->Target Inhibition Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Downstream Blocks Activation Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response Prevents

Caption: Hypothesized kinase inhibition pathway for this compound.

G cluster_1 Experimental Workflow for Efficacy Screening Start Compound Synthesis & Characterization Assay1 In Vitro Cytotoxicity (MTT Assay) Start->Assay1 Assay2 Antimicrobial Screening (MIC Determination) Start->Assay2 Assay3 Kinase Inhibition Panel Start->Assay3 Data Data Analysis (IC50 / MIC Calculation) Assay1->Data Assay2->Data Assay3->Data Decision Lead Candidate Identification Data->Decision

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(pyridin-2-YL)propanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Ethyl 2-(pyridin-2-YL)propanoate as a hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for pyridine derivatives and ester compounds.

Key Safety and Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1]
Disposal Method Incineration by a licensed waste disposal facility is the preferred method for pyridine-based waste.[1]
Container Type Use a sealable, airtight, and compatible waste container (e.g., glass or high-density polyethylene).[2][3]
Labeling Label the waste container clearly with "Hazardous Waste," the chemical name, and any associated hazard symbols (e.g., flammable, toxic).[2][4]
Storage of Waste Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[2][5]
Spill Containment Use inert absorbent materials like sand, vermiculite, or a spill pillow to contain spills.[3]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this chemical within a properly functioning certified laboratory chemical fume hood.[2]

  • Wear appropriate PPE, including chemical safety goggles, a fully-buttoned lab coat, and chemical-resistant gloves (butyl rubber or PVA gloves are recommended for pyridine-containing compounds; nitrile gloves may not be suitable).[2]

2. Waste Collection:

  • Liquid Waste:

    • Collect all waste containing this compound in a designated hazardous waste container.

    • Do not mix with incompatible waste streams. It is good practice to segregate halogenated and non-halogenated solvent wastes.

  • Solid Waste (Contaminated materials):

    • Place any items contaminated with this compound, such as pipette tips, gloves, and absorbent pads, into a separate, clearly labeled solid hazardous waste container.[3]

3. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and free of ignition sources.[4]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]

  • For large spills, evacuate the area and follow your institution's emergency response plan.

4. Final Disposal:

  • Once the waste container is full (typically around 80% capacity to allow for vapor expansion), ensure the cap is securely tightened.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Work in a Fume Hood A->B C Identify Waste Stream (Liquid vs. Solid) B->C D Segregate Waste into Labeled, Compatible Containers C->D E Handle Spills with Inert Absorbent Material C->E F Seal Waste Containers Tightly D->F E->D G Store in a Cool, Dry, Well-Ventilated Area F->G H Arrange for Professional Disposal (via EHS or Contractor) G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(pyridin-2-YL)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(pyridin-2-YL)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.